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Boc-(s)-2-amino-2-(3-bromophenyl)acetic acid Documentation Hub

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  • Product: Boc-(s)-2-amino-2-(3-bromophenyl)acetic acid

Core Science & Biosynthesis

Foundational

unnatural amino acid Boc-3-bromophenylglycine structure

This is a comprehensive technical guide on the unnatural amino acid Boc-3-bromophenylglycine (Boc-3-Br-Phg-OH). Advanced Building Block for Peptidomimetics and Diversity-Oriented Synthesis Executive Summary Boc-3-bromoph...

Author: BenchChem Technical Support Team. Date: February 2026

This is a comprehensive technical guide on the unnatural amino acid Boc-3-bromophenylglycine (Boc-3-Br-Phg-OH).

Advanced Building Block for Peptidomimetics and Diversity-Oriented Synthesis

Executive Summary

Boc-3-bromophenylglycine (Boc-3-Br-Phg-OH) is a high-value unnatural amino acid used in the development of proteolysis-resistant peptides and small-molecule therapeutics. Structurally, it is an


-phenylglycine derivative featuring a bromine atom at the meta position of the phenyl ring. This halogen handle is critical for late-stage functionalization  via palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura), allowing researchers to rapidly generate libraries of biaryl amino acids with defined stereochemistry.

Key Utility:

  • Conformational Constraint: Restricts

    
     and 
    
    
    
    torsion angles in peptide backbones.
  • Synthetic Versatility: The aryl bromide serves as a linchpin for diversification after peptide assembly.

  • Orthogonality: The tert-butoxycarbonyl (Boc) group allows for standard acid-labile deprotection strategies (TFA) or orthogonal use with Fmoc-based side chains.

Structural & Physicochemical Profile

PropertySpecification
Chemical Name (S)-2-((tert-butoxycarbonyl)amino)-2-(3-bromophenyl)acetic acid
Common Abbreviation Boc-3-Br-Phg-OH
CAS Number 446305-66-4 (Racemic/Unspecified); Stereospecific CAS varies by vendor
Molecular Formula C

H

BrNO

Molecular Weight 330.18 g/mol
Chirality Available as (S)- (L-config) or (R)- (D-config)
Appearance White to off-white crystalline powder
Solubility Soluble in DCM, DMF, DMSO, MeOH; Insoluble in Water
Melting Point 105–110 °C (Typical for Boc-Phg derivatives)
Structural Analysis

The molecule consists of a glycine backbone substituted at the


-carbon with a 3-bromophenyl group.
  • Steric Bulk: The phenyl ring at the

    
    -position introduces significant steric hindrance compared to phenylalanine (which has a methylene spacer), restricting the conformational freedom of the peptide backbone.
    
  • Electronic Effects: The electron-withdrawing bromine atom at the meta position modulates the pKa of the aromatic ring and can engage in halogen bonding interactions with biological targets.

Synthetic Routes & Manufacturing

The synthesis of enantiopure Boc-3-bromophenylglycine is non-trivial due to the risk of racemization at the benzylic


-proton. Two primary industrial routes are employed.[1]
Route A: Asymmetric Strecker Synthesis (Chiral Auxiliary)

This is the most robust method for generating high enantiomeric excess (ee).

  • Condensation: 3-Bromobenzaldehyde is condensed with a chiral amine (e.g., (R)-phenylglycinol) to form a chiral imine.

  • Cyanation: Trimethylsilyl cyanide (TMSCN) adds across the imine diastereoselectively.

  • Hydrolysis & Protection: Acid hydrolysis yields the free amino acid, followed by Boc protection.

    • Note: Hydrogenolysis cannot be used to remove the auxiliary due to the lability of the aryl bromide; oxidative cleavage is preferred.

Route B: Enzymatic Resolution
  • Synthesis of racemic N-acetyl-3-bromophenylglycine.

  • Kinetic resolution using Acylase I (Aspergillus melleus) .

  • The enzyme selectively hydrolyzes the L-isomer to the free amino acid, leaving the D-isomer acetylated.

  • Subsequent Boc protection of the isolated L-isomer.

Visualization: Synthesis Workflow

Synthesis Figure 1: Asymmetric Strecker Synthesis of Boc-3-Br-Phg-OH Start 3-Bromobenzaldehyde Imine Chiral Imine (Schiff Base) Start->Imine + (R)-Phenylglycinol Nitrile Aminonitrile (Diastereomerically Pure) Imine->Nitrile + TMSCN (Strecker) Hydrolysis Acid Hydrolysis (HCl/AcOH) Nitrile->Hydrolysis Oxidative Cleavage BocProt Boc Protection (Boc2O, NaOH) Hydrolysis->BocProt Final Boc-(S)-3-Br-Phg-OH BocProt->Final

Applications in Drug Discovery[7][8][9][10]

Late-Stage Diversification (Suzuki-Miyaura Coupling)

The bromine handle allows the amino acid to serve as a "pro-residue." Instead of synthesizing 20 different biaryl amino acids, a researcher can incorporate Boc-3-Br-Phg-OH into a peptide and then split the batch to couple 20 different boronic acids.

Mechanism: The Pd(0) catalyst performs oxidative addition into the C-Br bond, followed by transmetallation with an aryl boronic acid and reductive elimination to form the C-C bond.

Solid-Phase Peptide Synthesis (SPPS)

Boc-3-Br-Phg-OH is compatible with standard Boc SPPS protocols.

  • Coupling: Use DIC/HOBt or HATU. Due to steric bulk at the

    
    -carbon, coupling times should be extended (2x 1 hour).
    
  • Deprotection: 50% TFA in DCM removes the Boc group.[2][3]

  • Stability: The aryl bromide is stable to TFA and HF (used in final cleavage for Boc chemistry).

Visualization: Diversification Pathway

Diversification Figure 2: Divergent Synthesis via Cross-Coupling on Resin cluster_coupling Pd-Catalyzed Cross-Coupling Scaffold Peptide-Resin containing 3-Br-Phg Residue Suzuki Suzuki Coupling (Ar-B(OH)2, Pd(PPh3)4) Scaffold->Suzuki Sonogashira Sonogashira Coupling (Alkyne, CuI, Pd) Scaffold->Sonogashira Buchwald Buchwald-Hartwig (Amines, Pd) Scaffold->Buchwald Product1 Biaryl Peptide (Protein-Protein Interaction Inhibitor) Suzuki->Product1 Product2 Alkynyl Peptide (Click Chemistry Handle) Sonogashira->Product2 Product3 Amino-Aryl Peptide (Fluorescent Probe) Buchwald->Product3

Experimental Protocols

Protocol A: Boc Deprotection (Batch Mode)

Use this protocol during solution-phase synthesis or manual SPPS.

  • Dissolution: Dissolve the protected intermediate (1.0 equiv) in dry Dichloromethane (DCM) (concentration ~0.1 M).

  • Acidolysis: Add Trifluoroacetic acid (TFA) to a final concentration of 50% v/v.

    • Caution: Gas evolution (isobutylene) may occur.

  • Reaction: Stir at room temperature for 30–60 minutes. Monitor by TLC (disappearance of starting material).

  • Workup: Concentrate in vacuo. Co-evaporate with toluene (3x) to remove residual TFA.

  • Result: The product is obtained as the TFA salt.

Protocol B: On-Resin Suzuki-Miyaura Coupling

Validates the "self-validating" requirement: The color change of the resin often indicates catalyst binding/reaction.

Reagents:

  • Peptide-Resin (0.1 mmol scale)

  • Aryl Boronic Acid (5.0 equiv)

  • Pd(PPh

    
    )
    
    
    
    (0.1 equiv)
  • Na

    
    CO
    
    
    
    (2M aqueous solution, 10 equiv)
  • Solvent: DME/Water (9:1) or DMF.

Steps:

  • Degassing: Place Peptide-Resin, Boronic Acid, and Base in a reactor. Purge with Argon for 15 mins.

  • Catalyst Addition: Add Pd(PPh

    
    )
    
    
    
    quickly under Argon flow.
  • Reaction: Heat to 80 °C (if resin allows) or 60 °C for 12–16 hours under Argon atmosphere.

    • Note: For temperature-sensitive resins (like 2-CTC), use Pd(dppf)Cl

      
       at 40 °C for 24 hours.
      
  • Washing: Wash resin extensively with DMF (5x), DCM (5x), and Sodium Diethyldithiocarbamate solution (0.05 M in DMF) to remove Palladium traces (Resin turns from black/grey back to original color).

  • Cleavage: Proceed with standard HF or TFA cleavage.

Safety & Handling (MSDS Summary)

  • Hazards: Irritant to eyes, respiratory system, and skin (H315, H319, H335).

  • Storage: Store at +2°C to +8°C under inert gas (Argon/Nitrogen). Moisture sensitive.

  • Handling: Use in a fume hood. Avoid contact with strong oxidizers.

References

  • Synthesis of Enantiopure Phenylglycines via Strecker Reaction

    • Source: Williams, R. M., et al. "Asymmetric Synthesis of Alpha-Amino Acids." Chemical Reviews, 1992.
    • Context: General methodology for asymmetric synthesis of aryl glycines.
  • Suzuki-Miyaura Coupling on Solid Phase

    • Source: Kates, S. A., & Albericio, F. "Solid-Phase Synthesis: A Practical Guide." CRC Press, 2000.
    • Context: Protocols for palladium-catalyzed reactions on resin-bound peptides.
  • Boc-3-Bromophenylglycine CAS Verification

    • Source: Alchimica Product C
    • Context: Verification of CAS 446305-66-4 for Boc-2-amino-2-(3-bromophenyl)acetic acid.[4]

  • Halogen Bonding in Drug Discovery

    • Source: Wilcken, R., et al. "Halogen Bonding in Medicinal Chemistry: From Observation to Prediction." Journal of Medicinal Chemistry, 2013.[5]

    • Context: Explains the utility of the bromine

Sources

Exploratory

Comparative Technical Guide: Boc-3-bromo-Phg-OH vs. Boc-4-bromo-Phg-OH

The following technical guide details the comparative analysis of Boc-3-bromo-Phg-OH and Boc-4-bromo-Phg-OH , focusing on their electronic properties, synthetic challenges (specifically racemization), and applications in...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the comparative analysis of Boc-3-bromo-Phg-OH and Boc-4-bromo-Phg-OH , focusing on their electronic properties, synthetic challenges (specifically racemization), and applications in late-stage peptide diversification.

Executive Summary

In the development of peptidomimetics and high-affinity drug candidates, Phenylglycine (Phg) derivatives serve as critical tools for constraining conformational space compared to their Phenylalanine (Phe) counterparts. The introduction of a bromine handle on the phenyl ring—specifically at the meta (3) or para (4) position—transforms these residues into versatile pivots for Late-Stage Functionalization (LSF) via Suzuki-Miyaura cross-coupling.

However, the choice between the 3-bromo and 4-bromo isomers is not merely structural; it dictates the synthetic strategy due to vastly different electronic effects on the


-proton acidity.[1] This guide demonstrates that while Boc-3-bromo-Phg-OH  offers unique "width" vectors for binding pockets, it presents a significantly higher risk of racemization during Solid-Phase Peptide Synthesis (SPPS) compared to Boc-4-bromo-Phg-OH , necessitating specific low-base coupling protocols.[1]

Structural & Electronic Analysis

The core difference between these two isomers lies in the Hammett Substituent Constants (


)  of the bromine atom relative to the glycine backbone. This electronic influence directly correlates to the acidity of the benzylic 

-proton and the subsequent stability of the chiral center.
Electronic Inductive vs. Resonance Effects[1]
  • Boc-4-bromo-Phg-OH (Para): The bromine atom exerts an electron-withdrawing inductive effect (

    
    ) but also an electron-donating resonance effect (
    
    
    
    ).[1] These opposing forces partially cancel each other out at the para position.
  • Boc-3-bromo-Phg-OH (Meta): The resonance effect cannot effectively transmit to the benzylic position from the meta position.[1] Therefore, the electron-withdrawing inductive effect dominates.[1]

Table 1: Electronic & Steric Comparison

FeatureBoc-3-bromo-Phg-OH (Meta)Boc-4-bromo-Phg-OH (Para)Impact on Synthesis
Hammett Constant (

)
0.39 (Strongly EWG)0.23 (Moderately EWG)Higher

= More acidic

-proton

-Proton Acidity
High Moderate3-Br racemizes faster under basic conditions
Steric Vector Lateral (Width)Longitudinal (Length)3-Br creates "kinked" biaryls; 4-Br creates linear biaryls
Hydrophobicity HighHighSimilar logP contribution

Technical Insight: The higher Hammett value of the meta-substituent (


) compared to the para-substituent (

) implies that Boc-3-bromo-Phg-OH is significantly more prone to base-catalyzed racemization (via enolization) than the 4-bromo analog.[1]
Visualization: Steric & Electronic Decision Matrix

DecisionMatrix Start Select Bromo-Phg Isomer Meta 3-Bromo (Meta) Start->Meta Lateral Vector Needed Para 4-Bromo (Para) Start->Para Linear Vector Needed MetaProp High u03b1-Acidity (Hammett u03c3 = 0.39) Meta->MetaProp MetaRisk High Racemization Risk MetaProp->MetaRisk MetaUse Target: Broad/Shallow Pockets (Lateral Vector) MetaRisk->MetaUse Requires Neutral Coupling ParaProp Moderate u03b1-Acidity (Hammett u03c3 = 0.23) Para->ParaProp ParaRisk Manageable Stability ParaProp->ParaRisk ParaUse Target: Deep/Narrow Pockets (Linear Vector) ParaRisk->ParaUse

Figure 1: Decision matrix for selecting between 3-bromo and 4-bromo isomers based on structural needs and synthetic risk.

Synthetic Methodologies & Protocols

Due to the high risk of racemization inherent to Phenylglycine derivatives (and exacerbated by the bromo-substituents), standard SPPS protocols using strong bases (e.g., HATU/DIPEA) must be avoided.

Protocol A: Racemization-Suppressed Coupling

This protocol is mandatory for Boc-3-bromo-Phg-OH and highly recommended for Boc-4-bromo-Phg-OH .[1]

  • Principle: Use of a non-basic nucleophilic scavenger (Oxyma) and a weak base (Collidine) to maintain a near-neutral pH during activation.[1]

  • Reagents:

    • Coupling Agent: DIC (Diisopropylcarbodiimide)[1]

    • Additive: Oxyma Pure (Ethyl cyano(hydroxyimino)acetate)[1]

    • Base: 2,4,6-Trimethylpyridine (Collidine) — Only if necessary for salt release[1]

    • Solvent: DMF/DCM (1:1)[1]

Step-by-Step:

  • Pre-activation: Dissolve Boc-X-bromo-Phg-OH (3.0 eq) and Oxyma Pure (3.0 eq) in DMF.

  • Activation: Add DIC (3.0 eq) and stir for 2 minutes at 0°C. Do not use DIPEA.

  • Coupling: Add the pre-activated mixture to the resin-bound amine.

  • Incubation: Shake at room temperature for 60–90 minutes.

  • Monitoring: Check completion via Chloranil test (ninhydrin is often unreliable for Phg due to steric bulk).

Protocol B: On-Resin Suzuki-Miyaura Cross-Coupling

Both isomers serve as excellent substrates for palladium-catalyzed cross-coupling on solid phase, allowing the installation of biaryl systems after peptide assembly.[1]

  • Catalyst:

    
     or 
    
    
    
    / SPhos (for difficult sterics, esp. 3-Br).
  • Base:

    
     (2M aq.) or 
    
    
    
    .
  • Solvent: DME/EtOH/H2O (9:9:2) or DMF.

Workflow Diagram:

SuzukiWorkflow Resin Resin-Peptide-Br Step1 Oxidative Addition (Pd inserts into C-Br) Resin->Step1 + Catalyst Boronic Ar-B(OH)2 Catalyst Pd(0) / Base Step2 Transmetallation (Boron exchange) Step1->Step2 + Boronic Acid Step3 Reductive Elimination (C-C Bond Formation) Step2->Step3 Product Resin-Peptide-Biaryl Step3->Product

Figure 2: Solid-phase Suzuki-Miyaura cross-coupling workflow for bromo-phenylglycine peptides.

Synthesis of the Building Blocks

Commercial availability of these specific Boc-protected isomers can be sporadic. They are typically synthesized via the Strecker Synthesis or Bucherer-Bergs reaction starting from the corresponding bromobenzaldehyde, followed by chiral resolution and Boc-protection.[1]

  • Starting Material: 3-Bromobenzaldehyde (for 3-Br) or 4-Bromobenzaldehyde (for 4-Br).[1]

  • Formation of Aminonitrile: Reaction with

    
     and 
    
    
    
    .
  • Hydrolysis: Acidic hydrolysis (

    
    ) converts the nitrile to the racemic phenylglycine.
    
  • Chiral Resolution: Enzymatic resolution (e.g., Penicillin G Acylase) or classical crystallization with chiral acids.

  • Protection: Reaction with

    
     under basic conditions.
    

References

  • Electronic Effects on Racemization

    • Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195. Link

    • Note: Establishes vs for Bromine, validating the higher acidity of the 3-bromo isomer.
  • Racemization of Phenylglycine in SPPS

    • Liang, J., et al. (2017). Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis. Journal of Peptide Science. Link

    • Note: Identifies base-catalyzed coupling as the critical step for Phg racemiz
  • Solid-Phase Suzuki Coupling

    • Maity, P., & Konig, B. (2008). Palladium-catalyzed synthesis of biaryl amino acids and peptides.[1] Peptide Science. Link

    • Note: Protocols for on-resin cross-coupling of halo-amino acids.
  • Synthesis of Bromophenylglycines

    • Eppinger, E., & Stolz, A. (2022).[2] Chemoenzymatic enantioselective synthesis of phenylglycine and phenylglycine amide. Frontiers in Bioengineering and Biotechnology. Link

    • Note: Describes the Strecker/Enzymatic route for high-purity Phg deriv

Sources

Foundational

A Technical Guide to Boc-(S)-2-amino-2-(3-bromophenyl)acetic Acid: Structure, Synthesis, and Application

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth analysis of Boc-(S)-2-amino-2-(3-bromophenyl)acetic acid, a key building block in modern medicinal chemistry and peptide syn...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of Boc-(S)-2-amino-2-(3-bromophenyl)acetic acid, a key building block in modern medicinal chemistry and peptide synthesis. We will dissect its structure, represented by its SMILES string, explore the rationale behind its synthesis and protection, and discuss its applications in the development of novel therapeutics.

Deciphering the Molecular Architecture: The SMILES String

The Simplified Molecular Input Line Entry System (SMILES) is a concise and unambiguous method of representing a chemical structure. For Boc-(S)-2-amino-2-(3-bromophenyl)acetic acid, the canonical SMILES string is:

CC(C)(C)OC(=O)NC(=O)O [1]

This string precisely describes the atomic composition and connectivity of the molecule, including its stereochemistry.

A Step-by-Step Interpretation of the SMILES String

Let's break down the SMILES string to understand the structure of Boc-(S)-2-amino-2-(3-bromophenyl)acetic acid:

SMILES FragmentChemical Interpretation
CC(C)(C)ORepresents the tert-butoxy group, which is part of the Boc protecting group.
C(=O)NDescribes the carbamate linkage connecting the tert-butoxy group to the amino acid.
[C@@H]This is a critical component that defines the stereochemistry at the alpha-carbon as the (S)-enantiomer. The "@@" indicates a counter-clockwise arrangement of the connected atoms when viewed from the hydrogen atom.
(C1=CC(=CC=C1)Br)This denotes the 3-bromophenyl ring attached to the alpha-carbon. The numbers indicate the start and end of the ring structure, and the "=" signifies double bonds. (Br) indicates the bromine atom's position on the ring.
C(=O)ORepresents the carboxylic acid functional group.
Visualizing the Structure

The SMILES string can be translated into a 2D chemical structure, which can be visualized using the following DOT language script:

Caption: 2D structure of Boc-(S)-2-amino-2-(3-bromophenyl)acetic acid.

The Significance of the Boc Protecting Group

The tert-butoxycarbonyl (Boc) protecting group is a cornerstone of modern organic synthesis, particularly in the construction of peptides.[2] Its widespread use is due to a combination of stability and ease of removal under specific conditions.

Rationale for Amine Protection

In peptide synthesis, the goal is to form a peptide bond between the carboxylic acid of one amino acid and the amine of another. Without a protecting group on the amine of the first amino acid, it would react with itself, leading to unwanted polymerization. The Boc group temporarily blocks the amine's reactivity, allowing for controlled, stepwise addition of amino acids to a growing peptide chain.[3][]

Mechanism of Boc Protection and Deprotection

Protection: The Boc group is typically introduced by reacting the amino acid with di-tert-butyl dicarbonate ((Boc)₂O) under basic conditions.[2]

Deprotection: The Boc group is acid-labile and can be removed with moderately strong acids like trifluoroacetic acid (TFA).[2][3] This process generates a stable tert-butyl cation and a carbamic acid intermediate, which then decarboxylates to yield the free amine.[2]

The following DOT script illustrates the general workflow of Boc-based solid-phase peptide synthesis (SPPS):

SPPS_Workflow start Start with Resin-Bound Boc-Amino Acid deprotection Boc Deprotection (TFA) start->deprotection neutralization Neutralization (e.g., DIEA) deprotection->neutralization coupling Coupling of next Boc-Amino Acid neutralization->coupling repeat Repeat Cycle coupling->repeat repeat->deprotection n-1 times cleavage Final Cleavage from Resin repeat->cleavage

Caption: Generalized workflow for Boc solid-phase peptide synthesis.

Applications in Drug Discovery and Development

Boc-(S)-2-amino-2-(3-bromophenyl)acetic acid and its derivatives are valuable building blocks in the synthesis of novel therapeutic agents. The presence of the bromophenyl group offers a site for further chemical modification through cross-coupling reactions, allowing for the creation of diverse molecular libraries.

These compounds are of particular interest in the development of:

  • Aminopeptidase Inhibitors: Derivatives of bromo-phenyl-substituted amino acids have been investigated as inhibitors of aminopeptidases, which are enzymes implicated in diseases like cancer and malaria.[5]

  • Peptide-Based Drugs: As a non-natural amino acid, its incorporation into peptides can enhance their stability against enzymatic degradation and modulate their biological activity.

Physicochemical Properties

A summary of the key physicochemical properties of Boc-(S)-2-amino-2-(3-bromophenyl)acetic acid is presented below:

PropertyValue
Molecular Formula C₁₃H₁₆BrNO₄
Molecular Weight 330.18 g/mol
CAS Number 3367927-6

Conclusion

Boc-(S)-2-amino-2-(3-bromophenyl)acetic acid is a synthetically versatile molecule with significant applications in medicinal chemistry and drug discovery. A thorough understanding of its structure, as encoded in its SMILES string, and the function of the Boc protecting group is essential for researchers aiming to design and synthesize novel peptide-based therapeutics and other biologically active compounds. The strategic use of such building blocks will continue to drive innovation in the pharmaceutical sciences.

References

  • AAPPTec. Overview of Solid Phase Peptide Synthesis (SPPS). Available from: [Link]

  • Chemistry LibreTexts. 26.7: Peptide Synthesis. Available from: [Link]

  • PubMed. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. Available from: [Link]

  • PubChem. Boc-(s)-2-amino-2-(3-bromophenyl)acetic acid. Available from: [Link]

  • International Journal of Chemical Research. Synthesis and characterization of boc-protected thio-1,3,4-oxadiazol-2-yl derivatives. Available from: [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. Available from: [Link]

  • AAPPTec. Boc-Amino Acids for Peptide Synthesis Archives. Available from: [Link]

  • Google Patents. Novel aminopeptidase inhibitors and methods of use.

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols: Solid-Phase Peptide Synthesis with Boc-3-Bromophenylglycine

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Incorporation of Non-Natural Amino Acids Solid-phase peptide synthesis (SPPS) remains a cornerstone of mod...

Author: BenchChem Technical Support Team. Date: February 2026

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Incorporation of Non-Natural Amino Acids

Solid-phase peptide synthesis (SPPS) remains a cornerstone of modern drug discovery and biochemical research, enabling the construction of complex peptide chains with high fidelity.[1] The strategic incorporation of non-natural amino acids, such as 3-bromophenylglycine, into peptide sequences offers a powerful tool to modulate their pharmacological properties.[2] The bromine substituent can enhance binding affinity, improve metabolic stability, and serve as a versatile chemical handle for further modifications, such as the creation of peptidomimetics or the attachment of reporter molecules.[2][3]

This guide provides a detailed protocol for the incorporation of Boc-3-bromophenylglycine into a peptide sequence using the well-established tert-butyloxycarbonyl (Boc) solid-phase synthesis strategy.[4] The Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection scheme utilizes the acid-labile Boc group for temporary Nα-protection and more robust benzyl-based groups for side-chain protection, which are typically removed during the final cleavage step.[5]

Causality Behind Experimental Choices: Why Boc Chemistry?

While Fmoc (9-fluorenylmethyloxycarbonyl) chemistry is prevalent in modern SPPS, the Boc strategy offers distinct advantages for certain applications, particularly when dealing with sterically hindered or electronically modified amino acids like 3-bromophenylglycine. The repeated acid treatment for Boc deprotection can help to disrupt peptide aggregation on the resin, a common challenge in SPPS. Furthermore, the strong acid cleavage at the end of the synthesis is highly effective at removing all protecting groups, which can be advantageous for complex peptides.[6]

Materials and Reagents

A comprehensive list of necessary materials and reagents is provided below, with an emphasis on quality and purity to ensure the success of the synthesis.

Reagent/MaterialGradeRationale for Selection
Merrifield Resin (1% DVB, 100-200 mesh)High PurityStandard solid support for Boc-SPPS, providing a stable anchor for the growing peptide chain.
Boc-3-Bromophenylglycine>98% PurityThe key non-natural amino acid building block. High purity is crucial to avoid side reactions.
Boc-L-Alanine>98% PurityA standard amino acid for demonstrating a typical coupling cycle.
Dichloromethane (DCM)Anhydrous, Peptide Synthesis GradePrimary solvent for resin swelling, washing, and coupling reactions due to its ability to swell the polystyrene resin and its low reactivity.
N,N-Dimethylformamide (DMF)Anhydrous, Peptide Synthesis GradeUsed as a solvent for coupling reagents and to wash the resin.
Trifluoroacetic Acid (TFA)Reagent GradeUsed for the deprotection of the Boc group.[7]
Diisopropylethylamine (DIEA)Peptide Synthesis GradeA non-nucleophilic base used for neutralization of the protonated amine after Boc deprotection.[5]
N,N'-Diisopropylcarbodiimide (DIC)>99% PurityA common and effective coupling reagent.
1-Hydroxybenzotriazole (HOBt)AnhydrousAn additive used with carbodiimides to suppress racemization and improve coupling efficiency.
Acetic AnhydrideReagent GradeUsed in the capping step to block any unreacted amino groups.
PyridineAnhydrousBase used in the capping solution.
Anhydrous Hydrogen Fluoride (HF)High PurityA strong acid required for the final cleavage of the peptide from the resin and removal of side-chain protecting groups. Extreme caution is required when handling HF. [8]
AnisoleReagent GradeA scavenger used during HF cleavage to trap reactive carbocations and prevent side reactions.[8]

Experimental Protocols

The following protocols provide a step-by-step guide for the synthesis of a model dipeptide, Ala-(3-Br-Phg), on Merrifield resin.

Part 1: Resin Preparation and First Amino Acid Loading
  • Resin Swelling: Swell 1 gram of Merrifield resin in 10 mL of DCM for 1 hour in a solid-phase synthesis vessel. This step is crucial for exposing the reactive sites on the resin.

  • First Amino Acid Attachment (Cesium Salt Method):

    • In a separate flask, dissolve 2 equivalents of Boc-3-bromophenylglycine in a minimal amount of DMF.

    • Add 1 equivalent of cesium carbonate (Cs₂CO₃) and stir for 30 minutes.

    • Remove the solvent under reduced pressure to obtain the Boc-3-bromophenylglycine cesium salt.

    • Dissolve the cesium salt in DMF and add it to the swollen Merrifield resin.

    • Heat the reaction mixture to 50°C and agitate for 24 hours.[4]

    • Wash the resin sequentially with DMF (3 x 10 mL), DMF/water (1:1, v/v) (3 x 10 mL), DMF (3 x 10 mL), and DCM (3 x 10 mL).

    • Dry the resin under vacuum.

Part 2: Peptide Chain Elongation Cycle

The following cycle of deprotection, neutralization, and coupling is repeated for each subsequent amino acid.

  • Wash the resin-bound peptide with DCM (3 x 10 mL).

  • Add a solution of 50% TFA in DCM (10 mL) to the resin and agitate for 30 minutes at room temperature.[7] This step removes the Boc protecting group, exposing the free amine.

  • Drain the TFA solution and wash the resin thoroughly with DCM (5 x 10 mL) to remove residual acid.[7]

Deprotection_Workflow Resin_Peptide_Boc Resin-Peptide-NH-Boc TFA_DCM 50% TFA in DCM Resin_Peptide_Boc->TFA_DCM Deprotection Resin_Peptide_NH3_TFA Resin-Peptide-NH3+ TFA- TFA_DCM->Resin_Peptide_NH3_TFA DCM_Wash DCM Wash Resin_Peptide_NH3_TFA->DCM_Wash Removal of excess acid Deprotected_Resin Deprotected Resin-Peptide DCM_Wash->Deprotected_Resin

  • Wash the resin with a solution of 10% DIEA in DCM (2 x 10 mL, 2 minutes each).[9] This step neutralizes the trifluoroacetate salt of the amine, preparing it for coupling.

  • Wash the resin with DCM (5 x 10 mL) to remove excess DIEA.[7]

The incorporation of sterically hindered amino acids like 3-bromophenylglycine may require optimized coupling conditions. The use of DIC/HOBt is a robust and widely applicable method.

  • In a separate vial, dissolve 3 equivalents of the incoming Boc-amino acid (e.g., Boc-L-Alanine) and 3 equivalents of HOBt in a minimal amount of DMF.

  • Add 3 equivalents of DIC to the solution and allow it to pre-activate for 5-10 minutes.

  • Add the activated amino acid solution to the deprotected and neutralized peptide-resin.

  • Agitate the reaction mixture for 2-4 hours. The progress of the coupling reaction can be monitored using a qualitative ninhydrin (Kaiser) test.[10] A negative test (beads remain colorless) indicates complete coupling.

Coupling_Workflow Deprotected_Peptide Resin-Peptide-NH2 Activated_AA Boc-AA-OBt (Activated Amino Acid) Deprotected_Peptide->Activated_AA Coupling Coupled_Peptide Resin-Peptide-NH-CO-AA-Boc Activated_AA->Coupled_Peptide DMF_Wash DMF/DCM Wash Coupled_Peptide->DMF_Wash Removal of excess reagents Final_Product Elongated Peptide DMF_Wash->Final_Product

If the coupling reaction is incomplete, it is crucial to cap the unreacted amino groups to prevent the formation of deletion sequences.

  • Prepare a capping solution of acetic anhydride/pyridine/DCM (1:1:8, v/v/v).

  • Add the capping solution to the resin and agitate for 30 minutes.

  • Wash the resin with DCM (5 x 10 mL).

Part 3: Final Cleavage and Deprotection

CRITICAL SAFETY NOTE: Anhydrous Hydrogen Fluoride (HF) is an extremely corrosive and toxic substance. All HF cleavage procedures must be performed in a dedicated, well-ventilated fume hood with appropriate personal protective equipment (PPE), including HF-resistant gloves, a face shield, and a lab coat. An HF-specific safety protocol and emergency response plan must be in place.[8]

  • Preparation: Ensure the peptide-resin is thoroughly dried under vacuum. Remove the N-terminal Boc group with 50% TFA in DCM as described in Step 2.1.

  • HF Cleavage:

    • Place the dried peptide-resin in a specialized HF cleavage apparatus.

    • Add anisole (1 mL per gram of resin) as a scavenger.[8]

    • Cool the reaction vessel to -5 to 0°C in an ice/salt bath.

    • Carefully condense anhydrous HF (approximately 10 mL per gram of resin) into the reaction vessel.

    • Stir the mixture at 0°C for 1 hour.[8]

    • Slowly evaporate the HF under a stream of nitrogen.

  • Peptide Precipitation and Washing:

    • Wash the resin-peptide mixture with cold diethyl ether to precipitate the crude peptide and remove the scavenger.

    • Filter the precipitated peptide and wash it several times with cold diethyl ether.

  • Extraction and Lyophilization:

    • Dissolve the crude peptide in an appropriate aqueous solvent (e.g., 10% acetic acid).

    • Lyophilize the solution to obtain the crude peptide as a fluffy powder.

Troubleshooting and Optimization

ProblemPossible CauseSuggested Solution
Incomplete CouplingSteric hindrance of 3-bromophenylglycine; peptide aggregation.Use a more potent coupling reagent like HBTU or HATU. Double couple the hindered amino acid. Perform the coupling at a slightly elevated temperature (e.g., 40°C).
Low Cleavage YieldIncomplete cleavage from the resin.Extend the HF cleavage time. Ensure the resin is completely dry before cleavage.
Side Product FormationReactive carbocations generated during cleavage.Use a cocktail of scavengers during HF cleavage, such as anisole and thioanisole.[11]

Data Presentation: Expected Yield and Purity

Peptide SequenceSynthesis ScaleCrude Yield (mg)Purity by RP-HPLC (%)
Ala-(3-Br-Phg)0.1 mmol30-50>70%

Note: The crude yield and purity are highly dependent on the specific peptide sequence and the efficiency of each synthesis step. The values presented are typical for a dipeptide containing a hindered non-natural amino acid.

Conclusion

The incorporation of Boc-3-bromophenylglycine into peptides via solid-phase synthesis is a viable and valuable technique for the development of novel therapeutic and research agents. The protocols outlined in this guide, coupled with an understanding of the underlying chemical principles, provide a solid foundation for the successful synthesis of peptides containing this and other non-natural amino acids. Careful attention to detail, particularly during the coupling and final cleavage steps, is paramount to achieving high yields and purity.

References

  • AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]

  • Otvos, B., & Cudic, M. (2015). Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis. Methods in molecular biology (Clifton, N.J.), 1248, 43–55. Retrieved from [Link]

  • Albericio, F., & Carpino, L. A. (1997). Peptide Coupling Reagents, More than a Letter Soup. Methods in Enzymology, 289, 104-126.
  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.
  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504.
  • Aapptec Peptides. (n.d.). Cleavage Cocktails; Reagent B. Retrieved from [Link]

  • Falb, E., et al. (2001). Processes for coupling amino acids using bis-(trichloromethyl) carbonate. Google Patents.
  • AAPPTec. (n.d.). Guide to Solid Phase Peptide Synthesis. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, February 13). The Role of 3-Bromo-L-phenylalanine in Peptide Synthesis Innovation. Retrieved from [Link]

  • Nowick, J.S. (2018). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, February 18). Fmoc-D-3-Bromophenylalanine: A Key Intermediate for Advanced Peptide Applications. Retrieved from [Link]

  • Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239-254.
  • Dick, F. (1994). Acid CleavageLDeprotection in Fmoc/tBu Solid-Phase Peptide Synthesis. In: Pennington, M.W., Dunn, B.M. (eds) Peptide Synthesis Protocols. Methods in Molecular Biology, vol 35. Humana Press, Totowa, NJ.
  • Acar, S. (2019). Synthesis and Applications of Synthetic Peptides. IntechOpen.
  • Jensen, K. J., & Brask, J. (2005). Synthesis of Peptides Using Tert-Butyloxycarbonyl (Boc) as the α-Amino Protection Group. Current protocols in protein science, Chapter 18, Unit 18.2.
  • Mesa Labs. (n.d.). SPPS Tips For Success Handout. Retrieved from [Link]

  • AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]

  • Bodanszky, M. (1992). Amino acid derivative and bromoacetyl modified peptides. Google Patents.

Sources

Application

Application Notes and Protocols for the Suzuki-Miyaura Coupling of Boc-3-bromophenylglycine Peptides

Introduction: Expanding the Chemical Space of Peptides In the landscape of modern drug discovery, peptides have emerged as a compelling class of therapeutics, offering high specificity and potency with a favorable safety...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Expanding the Chemical Space of Peptides

In the landscape of modern drug discovery, peptides have emerged as a compelling class of therapeutics, offering high specificity and potency with a favorable safety profile. However, their application can be limited by poor metabolic stability and cell permeability. The incorporation of unnatural amino acids is a powerful strategy to overcome these limitations and to enhance the pharmacological properties of peptides. Biaryl structures, in particular, are privileged motifs in medicinal chemistry, known to impart conformational rigidity and to facilitate crucial molecular interactions. The Suzuki-Miyaura cross-coupling reaction is a preeminent tool for the synthesis of such biaryl-containing molecules, valued for its mild reaction conditions and broad functional group tolerance.[1][2][3] This application note provides a detailed guide for the Suzuki-Miyaura coupling of peptides containing Boc-3-bromophenylglycine, a versatile building block for the creation of novel peptide architectures. We will delve into the mechanistic underpinnings of the reaction, offer a step-by-step experimental protocol, and provide insights into troubleshooting and optimization.

The Suzuki-Miyaura Coupling: A Mechanistic Overview

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (typically a boronic acid or its ester) and an organic halide or triflate.[4][5] The reaction proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[3][4]

  • Oxidative Addition: The catalytic cycle begins with the oxidative addition of the aryl bromide (in this case, the 3-bromophenylglycine residue within the peptide) to a low-valent palladium(0) complex. This step forms a palladium(II) intermediate.[1][4]

  • Transmetalation: The next step is transmetalation, where the organic group from the boronic acid is transferred to the palladium(II) center, displacing the bromide. This step is typically facilitated by a base, which activates the boronic acid.[1][4]

  • Reductive Elimination: Finally, the newly formed biaryl product is expelled from the palladium center in a reductive elimination step, which regenerates the active palladium(0) catalyst, allowing the cycle to continue.[1][4]

The efficiency and success of the Suzuki-Miyaura coupling are highly dependent on the choice of catalyst, ligand, base, and solvent, all of which must be compatible with the sensitive nature of peptide substrates.[2]

Suzuki_Miyaura_Coupling Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd Ar-Br PdII_Aryl Ar-Pd(II)L2-Br OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation Ar'-B(OR)2 Base PdII_Biaryl Ar-Pd(II)L2-Ar' Transmetalation->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 Ar-Ar' BiarylPeptide Boc-Peptide-biarylphenylglycine RedElim->BiarylPeptide ArylBromide Boc-Peptide-3-bromophenylglycine ArylBromide->OxAdd BoronicAcid Ar'-B(OR)2 BoronicAcid->Transmetalation

Sources

Method

Application Notes & Protocols: Leveraging Boc-(S)-2-amino-2-(3-bromophenyl)acetic Acid in Advanced Peptidomimetics

Abstract The design of sophisticated peptidomimetics requires building blocks that offer more than simple sequence extension. Non-natural amino acids are pivotal in this endeavor, providing tools to enforce specific conf...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The design of sophisticated peptidomimetics requires building blocks that offer more than simple sequence extension. Non-natural amino acids are pivotal in this endeavor, providing tools to enforce specific conformations, enhance metabolic stability, and introduce novel chemical functionalities. This document provides an in-depth guide to the strategic application of Boc-(S)-2-amino-2-(3-bromophenyl)acetic acid , a versatile building block for researchers in peptide chemistry and drug discovery. We will explore its unique advantages, provide detailed, validated protocols for its incorporation into peptide sequences via Solid-Phase Peptide Synthesis (SPPS), and demonstrate its utility as a chemical handle for post-synthetic diversification using palladium-catalyzed cross-coupling reactions.

Introduction: The Strategic Value of a Brominated Phenylglycine Derivative

Peptidomimetics are at the forefront of therapeutic design, aiming to replicate the biological activity of peptides while overcoming their inherent limitations, such as poor stability and low oral bioavailability. The incorporation of sterically demanding and chemically functionalized non-natural amino acids is a cornerstone of this strategy.[1]

Boc-(S)-2-amino-2-(3-bromophenyl)acetic acid is a synthetic amino acid derivative featuring two key modifications:

  • An α-Phenylglycine Core: The phenyl group directly attached to the α-carbon introduces significant steric bulk compared to natural amino acids. This bulkiness restricts the conformational freedom of the peptide backbone, which can be exploited to stabilize desired secondary structures like β-turns or helical motifs, thereby locking the peptidomimetic into its bioactive conformation.

  • A meta-Positioned Bromine Atom: The bromine atom is not merely a passive substituent. It serves as a highly versatile synthetic handle. Its presence allows for a broad range of post-synthetic modifications, most notably through palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[2] This enables the late-stage diversification of a single peptide sequence into a library of analogues, a powerful tool for structure-activity relationship (SAR) studies.[3][4] The electron-withdrawing nature of the bromine can also modulate the electronic properties of the aromatic ring, potentially influencing π-π or cation-π interactions with biological targets.[5]

This guide will detail the practical application of this building block, moving from its direct incorporation into a peptide chain to its subsequent chemical modification.

Core Applications & Advantages

The choice to incorporate Boc-(S)-2-amino-2-(3-bromophenyl)acetic acid into a peptidomimetic sequence is driven by several strategic advantages:

  • Enhanced Proteolytic Stability: The non-natural side chain and α,α-disubstituted nature can effectively shield the adjacent peptide bonds from recognition and cleavage by endogenous proteases, thereby extending the biological half-life of the resulting molecule.

  • Conformational Locking: The steric hindrance imposed by the 3-bromophenyl group can force the peptide backbone into specific dihedral angles, reducing the entropic penalty of binding to a receptor and potentially increasing affinity.

  • Platform for Library Synthesis: A single peptide containing this residue can be synthesized and then diversified at the bromine position, creating a focused library for rapid SAR exploration without re-synthesizing each peptide from scratch.[2] This is a significant advantage in lead optimization.

  • Modulation of Pharmacokinetics: The lipophilic character of the bromophenyl group can influence the overall hydrophobicity of the peptide, which is a critical parameter for membrane permeability and pharmacokinetic properties.[5]

These features make it a high-value component for developing novel HIV capsid binders, enzyme inhibitors, and other peptide-based therapeutics.[6][7][8]

Experimental Protocols

The following protocols are based on standard, widely-used Fmoc/tBu solid-phase peptide synthesis (SPPS) chemistry.[9][10][11] The Boc group on our target amino acid is compatible with this strategy as it remains stable during the piperidine-mediated Fmoc deprotection steps. It is cleaved during the final acid-mediated cleavage from the resin.[12][13]

Protocol 1: Incorporation of Boc-(S)-2-amino-2-(3-bromophenyl)acetic Acid via Manual SPPS

This protocol details the manual coupling of the sterically hindered amino acid onto a growing peptide chain anchored to a solid support (e.g., Rink Amide resin).

Rationale for Reagent Choice:

  • Coupling Reagent: HATU is chosen for its high reactivity and ability to minimize racemization, which is crucial for sterically hindered amino acids.[14][15] HBTU is also an effective alternative.[16][17]

  • Base: DIPEA (N,N-Diisopropylethylamine) is a non-nucleophilic base used to activate the carboxylic acid and neutralize the resin-bound amine without causing unwanted side reactions.[16]

  • Solvent: DMF (N,N-Dimethylformamide) is the standard solvent for SPPS due to its excellent resin-swelling properties and ability to dissolve reagents.[16]

Materials:

  • Peptide-resin with a free N-terminal amine

  • Boc-(S)-2-amino-2-(3-bromophenyl)acetic acid

  • HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • DCM (Dichloromethane)

  • 20% (v/v) Piperidine in DMF

  • SPPS reaction vessel

  • Nitrogen line for agitation

Procedure:

  • Resin Preparation:

    • If starting from an Fmoc-protected resin, perform N-terminal deprotection: Treat the peptide-resin with 20% piperidine in DMF for 3 minutes, drain, and repeat with a fresh 20% piperidine solution for 10 minutes.[18]

    • Wash the deprotected peptide-resin thoroughly with DMF (5 x 1 min) followed by DCM (3 x 1 min) and then DMF again (3 x 1 min) to remove all residual piperidine.

  • Activation of the Amino Acid:

    • In a separate vessel, dissolve Boc-(S)-2-amino-2-(3-bromophenyl)acetic acid (3.0 eq. relative to resin loading) and HATU (2.9 eq.) in a minimal volume of anhydrous DMF.

    • Add DIPEA (6.0 eq.) to the solution.

    • Allow the mixture to pre-activate for 1-2 minutes at room temperature. The solution may change color.

  • Coupling Reaction:

    • Drain the DMF from the washed peptide-resin.

    • Immediately add the pre-activated amino acid solution to the resin.

    • Agitate the mixture using a shaker or gentle nitrogen bubbling for 2-4 hours at room temperature. Due to the steric hindrance of this amino acid, a longer coupling time is recommended compared to standard amino acids.[19][20]

  • Monitoring the Coupling Reaction (Kaiser Test):

    • Remove a small sample of resin beads (1-2 mg) and wash them thoroughly with DMF and then ethanol.

    • Perform a Kaiser test to check for the presence of free primary amines.[21][22][23]

    • Interpretation:

      • Colorless/Yellow Beads: Reaction is complete. Proceed to the next step.

      • Blue/Purple Beads: Incomplete coupling. The solution contains unreacted primary amines.[23]

  • Troubleshooting Incomplete Coupling:

    • If the Kaiser test is positive, drain the reaction vessel and repeat the coupling step ("double coupling") with a fresh solution of activated amino acid for another 2 hours.[19]

    • If coupling remains difficult, capping the unreacted amines with acetic anhydride may be necessary to prevent deletion sequences.

  • Post-Coupling Wash:

    • Once the coupling is complete (negative Kaiser test), drain the reaction solution.

    • Wash the resin thoroughly with DMF (5 x 1 min) to remove excess reagents and by-products. The resin is now ready for the next cycle of deprotection and coupling.

Protocol 2: Post-Synthethic Modification via On-Resin Suzuki-Miyaura Coupling

This protocol describes how to use the bromine atom as a handle for diversification while the peptide is still attached to the solid support.

Rationale: The Suzuki-Miyaura reaction is a robust and mild palladium-catalyzed cross-coupling reaction ideal for modifying complex biomolecules like peptides.[2] Performing the reaction on-resin simplifies purification, as excess reagents can be washed away before cleaving the final, modified peptide.[24]

Materials:

  • Peptide-resin containing the 3-bromophenylacetyl residue

  • Arylboronic acid (e.g., 4-methoxyphenylboronic acid, 3.0 eq.)

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0), 0.1 eq.)

  • sSPhos (2-Dicyclohexylphosphino-2',6'-disulfonic acid disodium salt, 0.25 eq.)

  • Potassium Fluoride (KF, 5.0 eq.)

  • Solvent: DME/EtOH/H₂O (9:9:2)

  • Microwave peptide synthesis vial or standard reaction vessel

Procedure:

  • Resin Preparation:

    • Swell the peptide-resin in the DME/EtOH/H₂O solvent mixture for 30 minutes.

  • Reagent Addition:

    • To the swollen resin, add the arylboronic acid, KF, sSPhos, and Pd₂(dba)₃.

    • Seal the vessel and degas the mixture by bubbling argon or nitrogen through the suspension for 15 minutes.

  • Coupling Reaction:

    • Heat the reaction mixture. For optimal results, microwave irradiation at 100-120°C for 30 minutes is highly effective.[4] Alternatively, conventional heating at 60-80°C for 4-12 hours can be used, though reaction times will be longer.

  • Post-Reaction Wash:

    • After cooling, drain the reaction mixture.

    • Wash the resin extensively to remove all traces of palladium catalyst and other reagents. A recommended wash sequence is:

      • 3 x DMF

      • 3 x H₂O

      • 3 x DMF

      • 3 x 0.5% (w/v) Sodium diethyldithiocarbamate in DMF (to scavenge residual palladium)

      • 3 x DMF

      • 3 x DCM

  • Cleavage and Purification:

    • The modified peptide can now be cleaved from the resin using a standard cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5).[11]

    • Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and purify by reverse-phase HPLC.[21]

Data Presentation & Visualization

Table of Coupling Reagents

The choice of coupling reagent is critical when dealing with sterically hindered residues. The following table summarizes common choices and their key features.

Coupling ReagentClassKey AdvantagesConsiderations
HATU Aminium SaltHighly reactive, fast kinetics, low racemization.[14][25]More expensive than HBTU. Can cause side reactions if used in large excess.[25]
HBTU Aminium SaltVery efficient, good for standard and slightly hindered couplings.[17]Less reactive than HATU for severely hindered couplings.
PyBOP Phosphonium SaltEffective, by-products are generally less hazardous than older reagents.[15]Can be less effective for N-methylated or α,α-disubstituted amino acids.
COMU Aminium SaltBased on non-explosive Oxyma Pure, good solubility, highly efficient.[15]Newer reagent, may be less widely available.
Workflow Diagrams (Graphviz)

SPPS_Workflow cluster_deprotection Fmoc Deprotection cluster_coupling Coupling Cycle cluster_troubleshoot Troubleshooting start Start: Fmoc-Peptide-Resin deprotect Treat with 20% Piperidine/DMF start->deprotect wash1 Wash (DMF, DCM) deprotect->wash1 preactivate Pre-activate: Boc-(S)-Br-Phe-OH + HATU + DIPEA couple Add to Resin (2-4h Coupling) wash1->couple preactivate->couple kaiser Kaiser Test couple->kaiser wash2 Wash (DMF) kaiser->wash2 Negative recouple Recouple kaiser->recouple Positive end End: (Br-Phe)-Peptide-Resin wash2->end recouple->couple

Caption: Workflow for incorporating the hindered amino acid via SPPS.

Suzuki_Coupling start Start: (Br-Phe)-Peptide-Resin reagents Add Reagents: 1. Arylboronic Acid 2. Pd₂(dba)₃ / sSPhos 3. KF Base start->reagents reaction On-Resin Reaction (Microwave or Heat) reagents->reaction wash Extensive Washing (DMF, H₂O, Scavenger) reaction->wash cleave Cleavage from Resin (TFA Cocktail) wash->cleave purify Purification (RP-HPLC) cleave->purify

Caption: Post-synthetic modification of the peptide via on-resin Suzuki coupling.

Conclusion

Boc-(S)-2-amino-2-(3-bromophenyl)acetic acid is a powerful and versatile building block for modern peptidomimetic design. Its ability to enforce conformational rigidity while simultaneously providing a reactive handle for late-stage diversification makes it an invaluable tool for accelerating drug discovery programs. The protocols outlined herein provide a robust framework for researchers to successfully incorporate this residue and exploit its unique chemical properties to create novel, high-value peptide-based molecules. Careful selection of coupling reagents and diligent monitoring of reaction completion are critical to achieving high yields and purity, particularly given the steric challenges associated with this amino acid.

References

  • (PDF) Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences - ResearchGate. Available at: [Link]

  • Nam, H. Y., & Seo, J. (2016). Postsynthetic modification of peptoids via the Suzuki-Miyaura cross-coupling reaction. Biopolymers, 106(1), 82-88. Available at: [Link]

  • Techniques And Protocols Of Present-Time Solid Phase Peptide Synthesis - Biomatik. (2022, February 14). Available at: [Link]

  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (2020, March 17). Available at: [Link]

  • Peptide Synthesis for Beginners - Peptide Primers. Available at: [Link]

  • Technical Support Information Bulletin 1188 - Kaiser Test (Ninhydrin Test) - Aapptec Peptides. Available at: [Link]

  • D'Hondt, M., et al. (2017). The Suzuki–Miyaura Cross-Coupling as a Versatile Tool for Peptide Diversification and Cyclization. Molecules, 22(3), 383. Available at: [Link]

  • John, J., et al. (2020). The Impact of Halogenated Phenylalanine Derivatives on NFGAIL Amyloid Formation. ChemistryOpen, 9(10), 1033-1039. Available at: [Link]

  • Coupling Reagents - Aapptec Peptides. Available at: [Link]

  • Monitoring of Peptide Coupling and Capping; Coupling Tests | AAPPTec. Available at: [Link]

  • Kleppen, J., et al. (2025). Peptide modification via a mild carbonylative Suzuki-Miyaura reaction gives late-stage access to diaryl-ketones. ChemRxiv. Available at: [Link]

  • Li, Z., et al. (2020). Postassembly Modifications of Peptides via Metal-Catalyzed C–H Functionalization. CCS Chemistry, 2(6), 1834-1857. Available at: [Link]

  • Vrettos, E. I., et al. (2017). Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. RSC Advances, 7(81), 51475-51483. Available at: [Link]

  • Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences - Luxembourg Bio Technologies. (2007, December 13). Available at: [Link]

  • Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids - CEM Corporation. Available at: [Link]

  • Wei, S., et al. (2025). Immobilized acyl-transfer molecular reactors enable the solid-phase synthesis of sterically hindered peptides. ResearchGate. Available at: [Link]

  • D'Andrea, L. D., et al. (2021). Natural and Synthetic Halogenated Amino Acids—Structural and Bioactive Features in Antimicrobial Peptides and Peptidomimetics. Molecules, 26(24), 7486. Available at: [Link]

  • Gessner, G., et al. (2022). Peptide stapling by late-stage Suzuki–Miyaura cross-coupling. Beilstein Journal of Organic Chemistry, 18, 1-11. Available at: [Link]

  • SPPS Tips For Success Handout - Mesa Labs. Available at: [Link]

  • Wang, Y., et al. (2022). Design, Synthesis and Structure—Activity Relationships of Phenylalanine-Containing Peptidomimetics as Novel HIV-1 Capsid Binders Based on Ugi Four-Component Reaction. Molecules, 27(18), 5995. Available at: [Link]

  • Design, Synthesis and Structure—Activity Relationships of Phenylalanine-Containing Peptidomimetics as Novel HIV-1 Capsid Binders Based on Ugi Four-Component Reaction - ResearchGate. (2025, October 13). Available at: [Link]

  • Wang, Y., et al. (2022). Design, Synthesis and Structure-Activity Relationships of Phenylalanine-Containing Peptidomimetics as Novel HIV-1 Capsid Binders Based on Ugi Four-Component Reaction. Molecules, 27(18), 5995. Available at: [Link]

  • Pedersen, S. W., et al. (n.d.). Synthesis of Peptides Using Tert-Butyloxycarbonyl (Boc) as the α-Amino Protection Group. JoVE. Available at: [Link]

  • Pedersen, S. W., et al. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. University of Copenhagen Research Portal. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

preventing racemization of Boc-3-bromophenylglycine during coupling

Topic: Preventing Racemization of Boc-3-bromophenylglycine Status: Active Lead Scientist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing Racemization of Boc-3-bromophenylglycine

Status: Active Lead Scientist: Dr. A. Vance, Senior Application Scientist Last Updated: 2026-02-24

Executive Summary

Boc-3-bromophenylglycine (Boc-3-Br-Phg-OH) represents a "perfect storm" for racemization. The phenylglycine scaffold is inherently unstable due to the benzylic


-proton. The addition of a bromine atom at the meta position exerts a strong electron-withdrawing inductive effect (-I), significantly increasing the acidity of that 

-proton compared to unsubstituted phenylglycine.

Standard coupling protocols (e.g., HBTU/DIEA at room temperature) will almost certainly result in 20–40% epimerization. This guide outlines the mechanistic risks and provides two validated "Safe-Harbor" protocols to maintain chiral purity >99%.

Module 1: The Mechanistic "Why"

To prevent racemization, you must understand the enemy. In this specific molecule, two pathways compete to destroy your chiral center.

  • Direct Enolization (The Base Threat): The electron-withdrawing 3-Br-Phenyl ring stabilizes the carbanion intermediate. Any tertiary base (DIEA, TEA) can abstract the

    
    -proton, even without oxazolone formation.
    
  • 5(4H)-Oxazolone Formation (The Activation Threat): Upon activation (forming the active ester), the carbamate oxygen can attack the carbonyl, forming a cyclic oxazolone. This intermediate tautomerizes rapidly, destroying chirality.

Visualizing the Pathway

The following diagram illustrates the critical failure points during activation.

RacemizationPathways cluster_risk High Risk Zone Start Boc-3-Br-Phg-OH (L-Isomer) Activated Activated Ester (O-Acylisourea / OBt) Start->Activated Coupling Reagent Oxazolone 5(4H)-Oxazolone (Cyclic Intermediate) Activated->Oxazolone Slow Cyclization Enol Enol/Enolate (Achiral Planar) Activated->Enol Direct Proton Abstraction (High Base Load) Product Desired Peptide (L-Isomer) Activated->Product Amine Nucleophile (Fast Kinetic) Oxazolone->Enol Base-Catalyzed Tautomerization Racemic Racemic Product (DL-Mixture) Enol->Racemic Reprotonation

Figure 1: Mechanistic pathways leading to loss of chirality in activated Boc-3-bromophenylglycine.

Module 2: Strategic Reagent Selection

The choice of coupling cocktail is binary: you either eliminate the base or you use a specific reagent that buffers the pH.

Risk Assessment Matrix
ComponentHigh Risk (Avoid)Low Risk (Recommended)Mechanistic Reason
Base TEA, DIEA, DBUCollidine (TMP) , NMM , or None Strong bases abstract the acidic

-proton. Collidine is sterically hindered and weaker (pKa ~7.4), reducing abstraction rates [1].
Coupling Agent HATU, HBTU, PyBOPDIC , T3P Uronium salts (HATU) require base to function. Carbodiimides (DIC) and T3P can function in acidic/neutral conditions [2].
Additive None, HOBtOxyma Pure Oxyma Pure creates an active ester that is more reactive towards amines but less stable to oxazolone cyclization than HOBt esters [3].
Module 3: Validated Protocols

Do not deviate from these steps. The order of addition is critical.

Protocol A: The "Base-Free" Method (Solid Phase & Solution)

Best for: Standard synthesis where the amine component is not a salt (e.g., free base).

The Logic: By using a carbodiimide (DIC) and Oxyma Pure, we avoid adding any tertiary amine bases (like DIEA) entirely. The reaction remains slightly acidic, preserving the


-proton.
  • Dissolve: Dissolve Boc-3-Br-Phg-OH (3.0 eq) and Oxyma Pure (3.0 eq) in a minimal amount of DMF/DCM (1:1 ratio).

    • Note: DCM lowers the dielectric constant, which destabilizes the charged transition state of racemization.

  • Cool: Chill the solution to 0°C in an ice bath.

  • Activate: Add DIC (3.0 eq) to the amino acid solution. Stir for exactly 2 minutes .

    • Warning: Do not pre-activate longer than 5 minutes.

  • Couple: Add the cold activated mixture immediately to the resin/amine component.

  • Incubate: Allow to react at 0°C for 1 hour, then warm to room temperature for 1 hour.

Protocol B: The "T3P Low-Temp" Method (Solution Phase)

Best for: Difficult couplings, sterically hindered amines, or when the amine is a salt (requiring base).

The Logic: T3P (Propylphosphonic anhydride) yields a very reactive mixed anhydride but does not generate a leaving group that acts as a base. We use Collidine (TMP) because it is too bulky to effectively abstract the


-proton of the Phg derivative [4].
  • Prepare: Dissolve Boc-3-Br-Phg-OH (1.1 eq) and the amine component (1.0 eq) in EtOAc or DMF.

  • Buffer: Add 2,4,6-Collidine (2.5 eq).

  • Freeze: Cool the entire mixture to -20°C (or at least 0°C).

  • Trigger: Add T3P (50% in EtOAc, 1.5 eq) dropwise.

  • React: Maintain at low temperature for the entire reaction duration (typically 2–4 hours). Do not warm up unless conversion stalls.

Module 4: Troubleshooting & FAQs

Q1: My LCMS shows a split peak (doublet) with identical mass. Is this racemization? A: Yes. Boc-3-Br-Phg derivatives separate easily on standard C18 columns due to the conformational difference between L-L and D-L diastereomers.

  • Fix: Switch to Protocol B (T3P) and strictly control temperature at -20°C.

Q2: Can I use HATU if I lower the temperature? A: No. HATU requires DIEA (or NMM) to function. Even at 0°C, the presence of DIEA with the highly activated At-ester of 3-Br-Phg will cause ~5–10% racemization. If you must use HATU, substitute DIEA with Collidine and keep it at 0°C, but expect some loss of chirality [5].

Q3: Why is the yield low with the Base-Free DIC method? A: Carbodiimide couplings are slower than HATU.

  • Fix: Perform a "double coupling." React for 1 hour, drain/filter, and repeat the coupling with fresh reagents. Do not extend the time of a single coupling to overnight; prolonged exposure increases racemization risk.

Q4: Does the solvent matter? A: Yes. Polar aprotic solvents (DMF, DMSO) stabilize the ionic intermediates that lead to racemization.

  • Fix: Use a mixture of DCM/DMF (1:1) or pure EtOAc (if solubility permits). Low polarity solvents suppress the charge separation required for proton abstraction [6].

References
  • Carpino, L. A., et al. (2002). "The diisopropylcarbodiimide/1-hydroxy-7-azabenzotriazole system: Segment coupling and stepwise practice." Journal of Organic Chemistry. Link

  • Dunetz, J. R., et al. (2011).[1] "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters. Link

  • Subirós-Funosas, R., et al. (2009). "Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion."[2] Chemistry – A European Journal. Link

  • Bachem Technical Guides. (2024). "Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives." Bachem Knowledge Center. Link

  • Luxembourg Bio Technologies. (2015). "Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis." Luxembourg Bio Tech White Papers. Link

  • Steinauer, R., et al. (1989). "Racemization of phenylglycine derivatives." Bachem Technical Note. Link

Sources

Optimization

Technical Support Center: Solubility Optimization of Brominated Amino Acids in DMF

Topic: Troubleshooting and optimizing the dissolution of brominated amino acid derivatives (e.g., Fmoc-4-Br-Phe-OH, Fmoc-3-Br-Tyr-OH) in N,N-Dimethylformamide (DMF). Audience: Peptide Chemists, Medicinal Chemists, and Pr...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting and optimizing the dissolution of brominated amino acid derivatives (e.g., Fmoc-4-Br-Phe-OH, Fmoc-3-Br-Tyr-OH) in N,N-Dimethylformamide (DMF). Audience: Peptide Chemists, Medicinal Chemists, and Process Engineers.

Core Directive & Technical Context

Brominated amino acids are critical building blocks for Suzuki-Miyaura cross-coupling reactions on-resin and for phasing/crystallography studies. However, the heavy halogen atom significantly increases lipophilicity and induces strong


 stacking interactions. In polar aprotic solvents like DMF, this often results in gelation  or incomplete solvation  rather than simple precipitation.

This guide moves beyond basic "shake and heat" advice. It provides a thermodynamic and kinetic framework to force these stubborn residues into solution without compromising their chemical integrity.

Diagnostic & Troubleshooting (FAQ)

Q1: The solution appears clear but "thick" or viscous. Is it safe to use?

Status: STOP. Diagnosis: You are experiencing the onset of gelation (organogel formation). Mechanism: Brominated aromatic rings (e.g., 4-Br-Phe) act as gelators. They form fibrous networks via intermolecular hydrogen bonding and


 stacking, trapping the solvent.
The Fix:  Do not filter. The active material is in the gel network.
  • Immediate Action: Add LiCl (Lithium Chloride) to a final concentration of 5% (w/v). The lithium ions disrupt the hydrogen bonding network, collapsing the gel back into a free-flowing solution.

Q2: I see a fine, white precipitate that won't dissolve even with sonication.

Status: Check Water Content. Diagnosis: "Salting out" or Hydrophobic Exclusion. Mechanism: DMF is hygroscopic. If your DMF contains >0.5% water, the highly hydrophobic brominated amino acid is thermodynamically driven out of the solution to minimize the water-accessible surface area. The Fix:

  • Test: Add 10% volume of dry THF or DCM. If it clears, your DMF is wet.

  • Protocol: Use anhydrous DMF (water <50 ppm). If the precipitate persists in dry DMF, switch to the "Magic Mixture" (see Module 3).

Q3: The solution turned slightly yellow/brown after heating at 50°C.

Status: CAUTION / DISCARD. Diagnosis: Potential Debromination or Decomposition . Mechanism:

  • Photolysis: Carbon-Bromine bonds are photosensitive. Ambient lab light can induce radical debromination.

  • Amine Degradation: Heating DMF >40°C accelerates its decomposition into dimethylamine, which can prematurely remove Fmoc groups or react with the activated ester. The Fix: Always use amber glassware. Limit heating to 40°C maximum for <10 minutes.

Optimization Protocols & Methodologies

Protocol A: The "Chaotropic Shot" (Standard Optimization)

Best for: High-concentration stocks (0.2M - 0.5M) prone to aggregation.

Principle: Chaotropic salts increase the entropy of the solvent and disrupt the ordered structures of aggregates.

  • Weighing: Weigh the brominated amino acid into an amber vial.

  • Salt Addition: Add anhydrous LiCl (Lithium Chloride) directly to the solid. Target ratio: 50 mg LiCl per 1 mL of final solvent .

  • Solvation: Add anhydrous DMF.

  • Physical Agitation: Sonicate (35-40 kHz) for 5 minutes. Do not vortex alone; vortexing creates shear but does not effectively break micro-aggregates.

  • Validation: Invert vial. Solution must be free-flowing with no Schlieren lines (wavy optical distortions indicating density gradients).

Protocol B: The "Magic Mixture" (For Stubborn Residues)

Best for: Poly-brominated species or extremely hydrophobic analogs (e.g., 3,5-dibromo-Tyr).

Solvent System:

  • Primary: DCM (Dichloromethane) - Solubilizes the hydrophobic core.

  • Secondary: DMF (Dimethylformamide) - Maintains polarity for coupling.[1][2]

  • Tertiary: NMP (N-Methyl-2-pyrrolidone) - High boiling point, prevents precipitation.

Recipe (v/v):

Component Ratio Function
DCM 1 part Hydrophobic solvation
DMF 1 part General polarity
NMP 1 part Aggregation disruption

| Triton X-100 | 1% (w/v) | Surfactant (optional, for SPPS) |

Visualized Workflows

Figure 1: Troubleshooting Decision Tree

Caption: Logical pathway for diagnosing solubility failures based on visual inspection of the mixture.

TroubleshootingTree Start Visual Inspection of Mixture Cloudy Cloudy / Precipitate Start->Cloudy Gel Viscous / Gel Start->Gel Clear Clear Solution Start->Clear CheckWater Check DMF Water Content Cloudy->CheckWater AddLiCl Add 5% (w/v) LiCl Gel->AddLiCl Proceed Proceed to Coupling Clear->Proceed DryDMF Use Anhydrous DMF CheckWater->DryDMF If Wet AddDCM Add 10-20% DCM or DMSO CheckWater->AddDCM If Dry Sonicate Sonicate 40kHz (Max 40°C) DryDMF->Sonicate AddDCM->Sonicate AddLiCl->Sonicate Sonicate->Clear Success

Figure 2: The Dissolution Workflow

Caption: Step-by-step protocol for preparing stable stock solutions of brominated amino acids.

DissolutionProtocol Step1 1. Weigh AA (Amber Vial) Step2 2. Add Additive (LiCl or DMSO) Step1->Step2 Step3 3. Add Solvent (DMF/NMP) Step2->Step3 Step4 4. Sonicate (5 mins, <40°C) Step3->Step4 Step5 5. QC Check (Invert/Inspect) Step4->Step5

Comparative Solubility Data

The following table summarizes typical solubility limits and recommended modifications for common brominated derivatives compared to their non-halogenated parents.

Amino Acid DerivativeTypical Solubility (Pure DMF)ChallengeOptimized System (Recommended)
Fmoc-Phe-OH > 0.5 MNonePure DMF
Fmoc-4-Br-Phe-OH ~ 0.3 M (Metastable)Aggregation/GelationDMF + 5% LiCl (Stable up to 0.5 M)
Fmoc-3-Br-Tyr-OH < 0.2 MH-Bonding + HydrophobicityDMF/DMSO (80:20)
Fmoc-Trp(6-Br)-OH < 0.1 MStrong

-stacking
NMP or "Magic Mixture"

References

  • ACS Publications. (2020).[3] Potential Safety Hazards Associated with Using N,N-Dimethylformamide in Chemical Reactions. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

Chiral HPLC Separation of Boc-3-Bromophenylglycine Enantiomers

Executive Summary The enantiomeric separation of Boc-3-bromophenylglycine (Boc-3-Br-Phg) presents a classic yet nuanced challenge in chiral chromatography. As an N-protected non-natural amino acid with a meta-halogenated...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The enantiomeric separation of Boc-3-bromophenylglycine (Boc-3-Br-Phg) presents a classic yet nuanced challenge in chiral chromatography. As an N-protected non-natural amino acid with a meta-halogenated aromatic side chain, the molecule relies heavily on


 interactions and hydrogen bonding for chiral recognition.

The Verdict: For this specific structural class, Amylose-based stationary phases (e.g., Chiralpak AD-H or IA) generally outperform Cellulose-based alternatives. The open helical structure of the amylose polymer better accommodates the steric bulk of the meta-bromo substituent compared to the tighter inclusion cavities of cellulose.

Recommended Starting System:

  • Column: Chiralpak AD-H (or Immobilized IA)

  • Mobile Phase:

    
    -Hexane : Isopropanol : TFA (90 : 10 : 0.1 v/v/v)
    
  • Mode: Normal Phase (NP)

Mechanistic Insight: The Separation Challenge

To optimize this separation, one must understand the interaction landscape between the analyte and the Chiral Stationary Phase (CSP).

Structural Analysis of Boc-3-Br-Phg
  • Boc Group (tert-butoxycarbonyl): Acts as a hydrogen bond acceptor/donor site. It also adds steric bulk that aids in "locking" the molecule into the CSP groove.

  • Carboxylic Acid (-COOH): Highly polar and ionizable. Critical: Without acidic additives (TFA), the analyte will ionize, leading to peak tailing and loss of resolution.

  • 3-Bromophenyl Ring: The bromine atom is electron-withdrawing but also polarizable. It enhances

    
     interactions with the phenylcarbamate moieties of the CSP. The meta (3-) position creates a specific steric footprint that requires a CSP with adequate "breathing room."
    
Interaction Pathway (Graphviz Diagram)

G Analyte Boc-3-Br-Phg (Analyte) HBond Hydrogen Bonding (Carbamate - NH/CO) Analyte->HBond PiPi Pi-Pi Stacking (Phenyl Ring Interaction) Analyte->PiPi Steric Steric Inclusion (Br- substituent fit) Analyte->Steric CSP Amylose tris (3,5-dimethylphenylcarbamate) HBond->CSP PiPi->CSP Steric->CSP

Figure 1: Mechanistic interaction map between Boc-3-bromophenylglycine and polysaccharide CSPs.

Comparative Analysis of Stationary Phases

This section compares the three primary CSP candidates for this separation.

Option A: Coated Amylose (Chiralpak AD-H)
  • Selector: Amylose tris(3,5-dimethylphenylcarbamate)[1][2][3]

  • Performance: High.

  • Why it works: Amylose forms a helical polymer with a relatively open cavity.[4][5] The 3-bromo substituent on the phenylglycine creates a "width" that fits well within the AD grooves. The electron-rich aromatic rings of the CSP interact strongly with the electron-deficient (due to Br) phenyl ring of the analyte.

  • Limitation: Solvent restrictions. Cannot use DCM, THF, or Ethyl Acetate (unless using the immobilized "IA" version).

Option B: Coated Cellulose (Chiralcel OD-H)
  • Selector: Cellulose tris(3,5-dimethylphenylcarbamate)[1][3]

  • Performance: Moderate to High (Complementary).

  • Why it works: Cellulose has a more rigid, linear backbone creating tighter inclusion cavities.[4] While often the "gold standard" for many drugs, it can sometimes struggle with bulky meta-substituted aromatics if the fit is too tight. However, if the molecule does fit, the resolution (

    
    ) is often higher than on AD-H due to stricter recognition.
    
  • Verdict: Use as the primary backup if AD-H fails.

Option C: Immobilized Phases (Chiralpak IA / IC)
  • Selector: Immobilized versions of AD and OD selectors.

  • Performance: High (Robustness).

  • Why it works: Identical selectivity to Option A/B but allows for "non-standard" solvents.

  • Advantage: If solubility of the Boc-amino acid is poor in Hexane/Alcohol, you can add Dichloromethane (DCM) or THF to the mobile phase without destroying the column. This is crucial for preparative scale-up.

Comparative Data Summary (Projected)

Data extrapolated from behavior of structural analogs (Boc-Phenylglycine, Boc-4-Br-Phg).

ParameterAmylose (AD-H)Cellulose (OD-H)Immobilized (IC)
Retention (

)
1.5 - 2.52.0 - 3.52.0 - 3.0
Selectivity (

)
1.3 - 1.8 1.1 - 1.51.2 - 1.6
Resolution (

)
> 3.0 (Baseline) > 1.5> 2.0
Tail Factor < 1.2 (w/ TFA)< 1.3 (w/ TFA)< 1.2 (w/ TFA)
Primary Mechanism H-Bond + Steric FitH-Bond + InclusionH-Bond + Dipole

Experimental Protocol: Method Development

Follow this self-validating workflow to ensure a robust method.

Reagents Required[3][6][7]
  • Solvent A:

    
    -Hexane (HPLC Grade)
    
  • Solvent B: Isopropanol (IPA) or Ethanol (EtOH)

  • Additive: Trifluoroacetic Acid (TFA) - Mandatory

Step-by-Step Workflow
  • Sample Preparation:

    • Dissolve ~1 mg of racemate in 1 mL of Ethanol.

    • Note: If solubility is poor, use a minimal amount of DCM, then dilute with Ethanol.

  • Screening (The "90/10" Rule):

    • Set flow rate to 1.0 mL/min (for 4.6mm ID column).

    • Mobile Phase: Hexane / IPA / TFA (90 : 10 : 0.1) .

    • Inject 5

      
      L.
      
  • Optimization Logic:

    • If

      
       (Elutes too fast):  Decrease IPA to 5% or switch to Hexane/EtOH (EtOH is a stronger solvent, so you need less of it, but it often provides different selectivity).
      
    • If Resolution < 1.5: Switch column (AD

      
       OD).
      
    • If Tailing > 1.5: Increase TFA to 0.2% (Do not exceed 0.5% to protect column lifetime).

Decision Tree (Graphviz Diagram)

MethodDev Start Start: Hex/IPA/TFA (90:10:0.1) Column: AD-H CheckRs Check Resolution (Rs) Start->CheckRs Good Rs > 2.0 Success CheckRs->Good Yes Poor Rs < 1.5 CheckRs->Poor No SwitchCol Switch to OD-H (Cellulose) Poor->SwitchCol Different Selectivity Needed SwitchMod Change Modifier (IPA -> EtOH) Poor->SwitchMod Optimize Retention SwitchCol->CheckRs SwitchMod->CheckRs

Figure 2: Method development decision tree for Boc-protected amino acids.

Critical Technical Notes

  • TFA is Non-Negotiable: For Boc-3-Br-Phg, the free carboxylic acid moiety will interact strongly with residual silanols on the silica support. Omitting TFA will result in broad, smeared peaks and potential irreversible adsorption.

  • Column Memory Effect: If you use the column with basic additives (e.g., DEA) for other projects, flush extensively with neutral mobile phase (Hex/IPA 50:50) before introducing TFA. Acid and Base precipitation can clog the frit.

  • Detection: The Bromine atom and Phenyl ring provide excellent UV absorbance. Monitor at 254 nm (aromatic max) or 230 nm (amide/carboxylate) for higher sensitivity.

References

  • Daicel Chiral Technologies. Instruction Manual for CHIRALPAK® AD. Retrieved from

  • Phenomenex. Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from

  • Sigma-Aldrich. Facile t-BOC and FMOC Amino Acid Chiral Separations by HPLC. Retrieved from

  • ResearchGate. Comparison of separation performances of amylose- and cellulose-based stationary phases. Retrieved from

  • Chromatography Online. A Strategy for Developing HPLC Methods for Chiral Drugs. Retrieved from

Sources

Comparative

A Comparative Guide to the Analytical Characterization of Boc-(S)-2-amino-2-(3-bromophenyl)acetic Acid

In the landscape of modern drug discovery and development, the precise structural elucidation and purity assessment of chiral building blocks is paramount. This guide provides an in-depth analysis of Boc-(S)-2-amino-2-(3...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery and development, the precise structural elucidation and purity assessment of chiral building blocks is paramount. This guide provides an in-depth analysis of Boc-(S)-2-amino-2-(3-bromophenyl)acetic acid, a key intermediate in the synthesis of various pharmacologically active compounds. We will focus on the utility of ¹H NMR spectroscopy as a primary tool for structural confirmation and compare its performance with alternative analytical techniques, offering researchers a comprehensive framework for selecting the most appropriate method for their needs.

The Central Role of ¹H NMR in Structural Elucidation

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy stands as an indispensable technique for the structural analysis of organic molecules. Its power lies in its ability to provide a detailed map of the proton environments within a molecule, revealing crucial information about connectivity, stereochemistry, and conformational dynamics. For a molecule like Boc-(S)-2-amino-2-(3-bromophenyl)acetic acid, ¹H NMR allows for the unambiguous confirmation of its structure by analyzing the chemical shift, integration, and multiplicity of each proton signal.

Predicted ¹H NMR Spectral Features

A thorough analysis of the ¹H NMR spectrum of Boc-(S)-2-amino-2-(3-bromophenyl)acetic acid in a suitable deuterated solvent (e.g., DMSO-d₆) would reveal the following characteristic signals:

  • Boc Group Protons: A singlet integrating to nine protons, typically observed in the upfield region around 1.4 ppm. This signal is a hallmark of the tert-butoxycarbonyl protecting group and its high intensity and singlet nature make it easily identifiable.[1][2]

  • α-Proton: A doublet corresponding to the single proton attached to the chiral center (the α-carbon). Its chemical shift is expected to be in the range of 5.0-5.5 ppm. The coupling to the adjacent N-H proton results in a doublet multiplicity. This signal is of particular importance as its chemical environment is sensitive to the stereochemistry of the molecule.

  • Amide (N-H) Proton: A doublet, typically found between 7.0 and 8.0 ppm, corresponding to the proton on the nitrogen atom of the Boc-protected amine. This proton couples with the α-proton, giving rise to the doublet multiplicity. Its chemical shift can be influenced by solvent and concentration due to hydrogen bonding effects.

  • Aromatic Protons: The 3-bromophenyl group will exhibit a complex multiplet pattern in the aromatic region of the spectrum, typically between 7.2 and 7.6 ppm. The four protons on the aromatic ring will show distinct chemical shifts and coupling patterns due to the presence of the bromine atom and the substituted acetic acid moiety. The proton ortho to the bromine atom is expected to be the most downfield, while the others will have slightly different chemical shifts, leading to a characteristic pattern of doublets and triplets.[3][4]

  • Carboxylic Acid Proton: A broad singlet corresponding to the acidic proton of the carboxylic acid group. This signal is often observed far downfield, typically above 12 ppm, and its broadness is a result of chemical exchange with residual water in the solvent.

A Comparative Analysis of Analytical Techniques

While ¹H NMR is a powerful tool for structural confirmation, a comprehensive characterization of Boc-(S)-2-amino-2-(3-bromophenyl)acetic acid often necessitates the use of complementary analytical techniques. The choice of method depends on the specific information required, such as purity, enantiomeric excess, or molecular weight confirmation.

TechniquePrincipleAdvantagesDisadvantagesPrimary Application for this Molecule
¹H NMR Spectroscopy Measures the absorption of radiofrequency energy by protons in a magnetic field.Provides detailed structural information, non-destructive, relatively fast.Lower sensitivity compared to other methods, may require deuterated solvents.Structural confirmation and identification of major impurities. [5]
High-Performance Liquid Chromatography (HPLC) Separates components of a mixture based on their differential partitioning between a stationary and a mobile phase.High resolution and sensitivity, excellent for purity assessment and quantification.[5] Can be adapted for chiral separations.[6][7][8]Requires reference standards for identification, can be destructive depending on the detector.Purity assessment and determination of enantiomeric excess.
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ions.High sensitivity and specificity, provides accurate molecular weight information.[][] Can be coupled with LC for enhanced separation and identification.[]Can cause fragmentation of the molecule, which may complicate spectral interpretation.[11]Molecular weight confirmation and identification of impurities.
Fourier-Transform Infrared (FTIR) Spectroscopy Measures the absorption of infrared radiation by molecular vibrations.Fast, non-destructive, provides information about functional groups.[12]Provides limited structural information compared to NMR, not suitable for complex mixture analysis.Confirmation of the presence of key functional groups (e.g., C=O, N-H, O-H).

Experimental Workflow: A Holistic Approach

A robust analytical workflow for the characterization of Boc-(S)-2-amino-2-(3-bromophenyl)acetic acid integrates multiple techniques to provide a comprehensive understanding of the molecule's identity, purity, and stereochemical integrity.

Analytical Workflow cluster_0 Sample Preparation cluster_1 Primary Analysis cluster_2 Secondary Analysis cluster_3 Data Interpretation & Reporting Sample Boc-(S)-2-amino-2-(3-bromophenyl)acetic acid NMR ¹H NMR Analysis Sample->NMR Structural Confirmation FTIR FTIR Analysis Sample->FTIR Functional Group ID HPLC Chiral HPLC Analysis Sample->HPLC Purity & ee MS Mass Spectrometry Sample->MS Molecular Weight Data Comprehensive Data Analysis NMR->Data FTIR->Data HPLC->Data MS->Data Report Final Report Data->Report

Caption: A comprehensive analytical workflow for the characterization of Boc-(S)-2-amino-2-(3-bromophenyl)acetic acid.

Detailed Experimental Protocol: ¹H NMR Analysis

Objective: To acquire a high-resolution ¹H NMR spectrum of Boc-(S)-2-amino-2-(3-bromophenyl)acetic acid for structural confirmation.

Materials:

  • Boc-(S)-2-amino-2-(3-bromophenyl)acetic acid sample

  • Deuterated dimethyl sulfoxide (DMSO-d₆, 99.9% D)

  • 5 mm NMR tubes

  • NMR spectrometer (400 MHz or higher recommended)

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the sample.

    • Dissolve the sample in approximately 0.6 mL of DMSO-d₆ in a clean, dry vial.

    • Vortex the vial briefly to ensure complete dissolution.

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the DMSO-d₆.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Tune and match the probe for the proton frequency.

  • Data Acquisition:

    • Set the spectral width to cover the expected range of proton chemical shifts (e.g., -1 to 14 ppm).

    • Use a standard 90° pulse sequence.

    • Set the number of scans to a minimum of 16 to achieve a good signal-to-noise ratio.

    • Set the relaxation delay to at least 2 seconds to ensure quantitative integration.

    • Acquire the free induction decay (FID).

  • Data Processing:

    • Apply a Fourier transform to the FID.

    • Phase the resulting spectrum.

    • Calibrate the chemical shift scale by setting the residual DMSO peak to 2.50 ppm.

    • Integrate all the signals in the spectrum.

    • Analyze the chemical shifts, multiplicities, and coupling constants of all signals.

Conclusion

The analytical characterization of chiral intermediates like Boc-(S)-2-amino-2-(3-bromophenyl)acetic acid is a critical step in the drug development pipeline. ¹H NMR spectroscopy provides an unparalleled level of structural detail, making it the cornerstone of any analytical workflow. However, for a complete and robust characterization, it is essential to employ a multi-technique approach, integrating the strengths of HPLC for purity and enantiomeric excess determination, and mass spectrometry for molecular weight confirmation. This comprehensive guide provides researchers with the foundational knowledge and practical insights necessary to make informed decisions about their analytical strategies, ultimately ensuring the quality and integrity of their synthesized compounds.

References

  • Di Francesco, A., et al. (2025). Advances in chiral analysis: from classical methods to emerging technologies. Chemical Society Reviews.
  • Ghosh, A. K., et al. (2008). Electrospray ionization tandem mass spectrometric study on the effect of N-terminal beta- and gamma-carbo amino acids on fragmentation of GABA-hybrid peptides. Journal of Mass Spectrometry, 43(11), 1475-1486.
  • American Laboratory. (2023). Protein Stability Monitored by Fourier Transform Infrared Spectrometry. Retrieved from [Link]

  • JenaLib. (n.d.). Determination of Secondary Structure in Proteins by FTIR Spectroscopy. Retrieved from [Link]

  • SPIE Digital Library. (2025). Comparison of Raman and FTIR spectra of amino-acids. Retrieved from [Link]

  • Ovid. (2009). Fourier transform infrared (FTIR) spectroscopy : Photosynthesis Research. Retrieved from [Link]

  • ResearchGate. (n.d.). ¹H-NMR spectrum of N-Boc glutamic acid. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde: Improving the Determination of Enantiomers Using Ion-Pair Reagents. Retrieved from [Link]

  • National Center for Biotechnology Information. (1999). Boc-Phenylglycine: The Reagent of Choice for the Assignment of the Absolute Configuration of alpha-Chiral Primary Amines by (1)H NMR Spectroscopy. The Journal of Organic Chemistry, 64(13), 4669-4675.
  • MDPI. (2021). Recent Advances in Chiral Analysis of Proteins and Peptides. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information for tert-Butyloxycarbonyl-protected amino acid ionic liquids and their application to dipeptide synthesis. Retrieved from [Link]

  • National Center for Biotechnology Information. (2010). Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry. Journal of Mass Spectrometry, 45(6), 646-656.
  • Chegg.com. (2022). Solved 1 H NMR spectrum of N- (para-bromophenyl). Retrieved from [Link]

  • Cheminfo.org. (n.d.). Determine the structure of Boc amino acids. Retrieved from [Link]

  • ResearchGate. (2025). 1.1.3. Chiral separation of amino acids by gas chromatography. Retrieved from [Link]

  • National Center for Biotechnology Information. (2009). Amino acid analysis by high-performance liquid chromatography after derivatization with 9-fluorenylmethyloxycarbonyl chloride Literature overview and further study.
  • ResearchGate. (n.d.). Structure of chiral analytes used in this study. (boc = tert -butoxycarbonyl. Retrieved from [Link]

  • Scholars Research Library. (2011). Der Pharma Chemica. Retrieved from [Link]

  • ResearchGate. (n.d.). ¹H-NMR spectrum of N-[(E)-(4-bromophenyl) methylidene]-4-nitroaniline. Retrieved from [Link]

  • Liberty University. (n.d.). HPLC Analysis of Amino Acids Formed by Urey-Miller-Type Experiments. Retrieved from [Link]

  • ResearchGate. (n.d.). ¹H NMR spectra of the N-Boc protected C-6 substituted methyl ester (3). Retrieved from [Link]

  • MDPI. (2019). Synthesis of Enantiomerically Pure N-Boc-Protected 1,2,3-Triaminopropylphosphonates and 1,2-Diamino-3-Hydroxypropylphosphonates. Retrieved from [Link]

  • ResearchGate. (2021). How can I avoid the Boc-cleavage during Mass Analysis?. Retrieved from [Link]

  • Chemistry Steps. (2024). NMR Chemical Shift Values Table. Retrieved from [Link]

  • KPWu's group research site. (2021). [NMR] 1H, 13C and 15N chemical shift table of 20 common amino acids. Retrieved from [Link]

  • PubChem. (n.d.). Boc-(s)-2-amino-2-(3-bromophenyl)acetic acid. Retrieved from [Link]

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Validation

Optical Purity Determination of Boc-3-bromo-Phg-OH: A Comparative Technical Guide

Topic: Determining Optical Purity of Boc-3-bromo-Phg-OH Content Type: Publish Comparison Guide Executive Summary For researchers and drug developers working with Boc-3-bromo-phenylglycine (Boc-3-bromo-Phg-OH) , determini...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Determining Optical Purity of Boc-3-bromo-Phg-OH Content Type: Publish Comparison Guide

Executive Summary

For researchers and drug developers working with Boc-3-bromo-phenylglycine (Boc-3-bromo-Phg-OH) , determining enantiomeric excess (ee%) is not merely a routine assay—it is a race against racemization. Unlike standard aliphatic amino acids, phenylglycine derivatives possess a benzylic


-proton that is exceptionally acidic. The addition of an electron-withdrawing bromine atom at the meta position further destabilizes chiral integrity, making this molecule uniquely sensitive to base-catalyzed epimerization.

This guide compares three primary methodologies for determining optical purity, ranking them by accuracy, risk of racemization, and operational throughput.

Part 1: The Challenge – Why This Molecule is Different

To select the correct analytical method, one must understand the specific instability of the analyte. Phenylglycine (Phg) racemizes approximately 9 times faster than Alanine.[1] In Boc-3-bromo-Phg-OH , the bromine substituent exerts an inductive electron-withdrawing effect (-I), which pulls electron density from the aromatic ring and, by extension, the benzylic carbon.

The Consequence: The


 of the 

-proton is lowered, making it highly susceptible to abstraction by even mild bases or during standard derivatization protocols.
Mechanism of Racemization Risk [2]

RacemizationMechanism L_Isomer L-Boc-3-Br-Phg-OH (Chiral Center) Enolate Planar Enolate Intermediate (Achiral) L_Isomer->Enolate Deprotonation of Benzylic H+ Base Base/Heat (e.g., derivatization) Base->Enolate Racemic Racemic Mixture (L- and D-Isomers) Enolate->Racemic Reprotonation (Non-stereoselective)

Caption: The electron-withdrawing bromine atom stabilizes the planar enolate intermediate, accelerating racemization.

Part 2: Comparative Analysis of Methods

We evaluated three common approaches for determining the optical purity of Boc-3-bromo-Phg-OH.

FeatureMethod A: Direct Chiral HPLC Method B: Marfey’s Method (LC-MS) Method C: Polarimetry
Verdict 🏆 Recommended (Gold Standard) ⚠️ High Risk ❌ Not Recommended
Principle Direct separation on Chiral Stationary Phase (CSP).[3]Derivatization with chiral reagent (FDAA) after hydrolysis.Measurement of optical rotation angle

.
Sample Prep Minimal (Dissolve & Shoot).Destructive: Requires acid hydrolysis & heating.Simple (Dissolve).
Racemization Risk Negligible. No chemical modification required.High. Hydrolysis conditions often racemize Phg derivatives.Low, but impurities affect reading.
Sensitivity (LOD) High (< 0.1% impurity).Very High (Trace analysis).Low (Requires >10mg sample).
Specificity Excellent (Separates enantiomers & chemical impurities).Good, but "false" D-isomers can form during prep.Poor (Cannot distinguish enantiomers from chiral impurities).
Part 3: Detailed Experimental Protocols
Method A: Direct Chiral HPLC (The Validated Approach)

This method is superior because it analyzes the intact Boc-protected molecule, avoiding the harsh deprotection steps that trigger racemization.

1. Column Selection Strategy For Boc-protected phenylglycines, Polysaccharide-based columns (Amylose or Cellulose derivatives) are the most effective.

  • Primary Choice: Chiralpak AD-H or Lux Amylose-1 (Amylose tris(3,5-dimethylphenylcarbamate)).

  • Secondary Choice: Chiralcel OD-H or Lux Cellulose-1 (Cellulose tris(3,5-dimethylphenylcarbamate)).

2. Mobile Phase Composition

  • Mode: Normal Phase (NP) is preferred for solubility and peak shape of Boc-derivatives.

  • Additives: Acidic additives are mandatory to suppress the ionization of the carboxylic acid group (-COOH), ensuring sharp peaks.

    • Recommendation: 0.1% Trifluoroacetic acid (TFA) or Formic Acid.

    • Avoid: Basic additives (DEA/TEA) which will cause immediate racemization.

3. Step-by-Step Protocol

  • Preparation: Dissolve 1.0 mg of Boc-3-bromo-Phg-OH in 1 mL of Ethanol/Hexane (1:1).

  • Screening Conditions:

    • Column: Chiralpak AD-H (4.6 x 250 mm, 5 µm).

    • Mobile Phase: Hexane : Isopropanol : TFA (90 : 10 : 0.1).

    • Flow Rate: 1.0 mL/min.[4]

    • Temperature: 25°C (Lower to 10°C if resolution is poor; lower T suppresses on-column racemization).

    • Detection: UV at 254 nm (targeting the bromophenyl ring) or 210 nm (peptide bond).

  • Validation: Inject a racemic standard (mix of L and D) to confirm separation. Resolution (

    
    ) should be > 1.5.
    

4. HPLC Screening Workflow

HPLCWorkflow Start Start: Boc-3-bromo-Phg-OH Sample Solubility Check Solubility in Hexane/IPA Start->Solubility Column1 Screen Column 1: Amylose-based (AD-H/IA) Solubility->Column1 Result1 Resolution > 1.5? Column1->Result1 Optimize Optimize Mobile Phase: Adjust % IPA or Change to EtOH Result1->Optimize No (Partial Sep) Column2 Screen Column 2: Cellulose-based (OD-H/IC) Result1->Column2 No (Co-elution) Final Final Method: Calculate ee% = (A-B)/(A+B)*100 Result1->Final Yes Optimize->Result1 Column2->Final

Caption: Systematic screening workflow to ensure baseline separation of enantiomers.

Method B: 1H-NMR with Chiral Solvating Agent (The "Quick Check")

If HPLC is unavailable, NMR using a Chiral Solvating Agent (CSA) is a non-destructive alternative. It is less sensitive than HPLC (LOD ~1-2%) but avoids racemization.

Protocol:

  • Sample: Dissolve ~5-10 mg of Boc-3-bromo-Phg-OH in 0.6 mL

    
    .
    
  • CSA Addition: Add 1-2 equivalents of (-)-Quinine or (+)-

    
    -methylbenzylamine .
    
  • Analysis: Acquire 1H-NMR.

  • Integration: Focus on the

    
    -proton signal  (typically ~5.0-5.5 ppm). In the presence of the chiral amine, the L- and D-enantiomers will form transient diastereomeric salts, splitting the 
    
    
    
    -proton signal.
  • Calculation: Integrate the two split peaks to determine the ratio.

Part 4: Why "Standard" Methods Fail

1. The Failure of Polarimetry Specific rotation


 is heavily relied upon in certificates of analysis (CoA), but it is unreliable for high-precision needs.
  • Issue: A sample with 95% ee and 5% chemical impurity (e.g., bromination regioisomers) can give the same rotation reading as a 99% pure sample.

2. The Risk of Marfey’s Method Marfey’s method involves hydrolyzing the Boc-group with 6N HCl, followed by reaction with FDAA (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide).

  • Issue: Phenylglycine derivatives can racemize by 5-10% during 6N HCl hydrolysis at 110°C.

References
  • Separation of Phenylglycine Derivatives: Zukowski, J., et al.

    
    -phenylglycine by HPLC on an ODS column coated with chiral crown ether."[5] Chromatographia, 1991.[5] 
    
  • Racemization Kinetics: Bodanszky, M., et al. "Racemization of Phenylglycine Derivatives." Journal of the American Chemical Society.[6][7]

  • Chiral HPLC Screening Strategies: BenchChem. "Comparison of Chiral HPLC vs. NMR."

  • Marfey's Reagent Limitations: Bhushan, R., et al. "Resolution of enantiomers of amino acids by HPLC." Biomedical Chromatography.

Sources

Safety & Regulatory Compliance

Safety

Boc-(s)-2-amino-2-(3-bromophenyl)acetic acid proper disposal procedures

Executive Summary & Chemical Profile Objective: This guide defines the segregation, handling, and disposal protocols for Boc-(S)-2-amino-2-(3-bromophenyl)acetic acid . Critical Distinction: Unlike standard amino acids, t...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

Objective: This guide defines the segregation, handling, and disposal protocols for Boc-(S)-2-amino-2-(3-bromophenyl)acetic acid .

Critical Distinction: Unlike standard amino acids, this compound contains a bromine atom on the aromatic ring.[1] This halogenation dictates that it must be segregated into the Halogenated Waste stream.[1] Failure to separate this from non-halogenated waste can result in regulatory fines (EPA/RCRA) and the generation of toxic dioxins/furans if the waste is incinerated at insufficient temperatures.[1]

Chemical Identity & Properties
PropertyDetail
Chemical Name Boc-(S)-2-amino-2-(3-bromophenyl)acetic acid
CAS Number 149836-82-2 (Note: CAS may vary by salt form/vendor; verify on specific container)
Molecular Formula C₁₃H₁₆BrNO₄
Hazard Class Irritant (Skin/Eye/Respiratory); Halogenated Organic
Key Functional Groups 1.[1][2][3][4][5] Boc (tert-butoxycarbonyl): Acid-labile; combustible.2.[1] Carboxylic Acid: Weakly acidic.3.[1] Aryl Bromide: Halogenated (Requires specific incineration).[1]

Pre-Disposal Risk Assessment (The "Why")

As a Senior Scientist, I require you to understand the causality behind these protocols. We do not simply "bin" chemicals; we manage their reactivity.[1]

A. The Halogenation Factor (Bromine) Standard laboratory organic waste is often used as a supplemental fuel in cement kilns or standard incinerators.[1] However, burning brominated compounds at standard temperatures (<850°C) can catalyze the formation of brominated dioxins and furans.[1]

  • Protocol: This waste must be sent to a facility capable of High-Temperature Incineration (HTI) with specific flue gas scrubbing (99.99% Destruction Removal Efficiency) [1].

B. The Boc-Group Volatility Risk The Boc protecting group is acid-labile.[1] If this solid waste is inadvertently mixed with strong acids (e.g., Trifluoroacetic acid - TFA, or HCl) in a waste carboy, it will undergo deprotection.[1]

  • Reaction:

    
    [1]
    
  • Risk: The rapid evolution of

    
     and isobutylene gas can pressurize and rupture a sealed waste drum.[1]
    
  • Protocol: Never dispose of this compound in a container with un-neutralized acidic waste.[1]

Waste Segregation Workflow

The following logic gate ensures the material ends up in the correct regulatory stream.

DisposalWorkflow Start Waste Generation: Boc-(S)-2-amino-2-(3-bromophenyl)acetic acid Form Physical State? Start->Form Solid Solid Waste Form->Solid Pure Compound Liquid Liquid/Solution Waste Form->Liquid Dissolved in Solvent Segregation Segregate into HALOGENATED Waste Stream Solid->Segregation AcidCheck Does solution contain Acid? Liquid->AcidCheck Neutralize Neutralize to pH 6-8 (Prevent Gas Evolution) AcidCheck->Neutralize Yes AcidCheck->Segregation No Neutralize->Segregation Labeling Label: 'Halogenated Organic Waste' Constituent: 'Brominated Amino Acid' Segregation->Labeling Disposal Final Disposal: High-Temp Incineration Labeling->Disposal

Figure 1: Decision logic for segregating brominated Boc-amino acids. Note the critical neutralization step for liquid waste to prevent gas evolution.

Step-by-Step Disposal Protocol

Scenario A: Disposal of Pure Solid (Expired/Excess)
  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or the original glass container if intact.[1]

  • Labeling: Apply a hazardous waste label.

    • Primary Identifier: "Hazardous Waste - Solid."[1]

    • Chemical Contents: "Boc-(S)-2-amino-2-(3-bromophenyl)acetic acid."[1][6]

    • Hazard Checkbox: Check "Toxic" and "Irritant."[1]

    • Critical Note: Write "CONTAINS BROMINE" clearly on the label to aid the waste vendor in sorting.

  • Segregation: Place the container in the Solid Halogenated satellite accumulation area. Do not place in the general trash or biohazard bins.

Scenario B: Disposal of Liquid Reaction Mixtures
  • Quenching: If the Boc-amino acid is in a reaction mixture with reagents (e.g., coupling agents), quench the reaction according to the specific reagent protocols.[1]

  • pH Check: Verify pH. If acidic, neutralize with Sodium Bicarbonate (

    
    ) until gas evolution ceases.[1]
    
    • Why? To prevent Boc-deprotection and gas buildup in the waste carboy.[1]

  • Solvent Compatibility: Ensure the solvent (e.g., DCM, DMF) is compatible with the Halogenated Waste stream.[1]

    • Note: Since the compound is brominated, the entire solvent mixture is now classified as Halogenated Waste, even if the solvent itself (like Acetone) is non-halogenated [2].[1]

  • Transfer: Pour into the Halogenated Solvent Waste carboy (typically red safety cans or HDPE carboys).

  • Closure: Cap tightly. If there is any risk of slow off-gassing, use a vented cap (Safety Eco-Funnel).[1]

Regulatory & Compliance Matrix

Regulatory BodyClassification CodeRequirement
EPA (RCRA) Halogenated Organic Compounds (HOCs) Regulated under land disposal restrictions (40 CFR 268).[1] Must be treated (incinerated) before land disposal [3].[1]
DOT (Transport) Not typically regulated as Dangerous Goods in small quantities, but waste manifests must reflect "Waste Toxic Solids, Organic, n.o.s."[1] if applicable.Ensure manifest lists "Brominated Organic" to prevent rejection by incinerator.[1]
Laboratory Safety GHS: Irritant Wear Nitrile gloves, safety glasses, and lab coat during handling.[1]

Emergency Procedures

  • Spill (Solid):

    • Don PPE (Gloves, Goggles, N95 mask if dust is visible).[1]

    • Sweep up carefully to avoid dust generation.[1][4]

    • Place in a sealed bag labeled "Halogenated Chemical Debris."[1]

    • Clean surface with soap and water; dispose of paper towels in the same bag.[1]

  • Spill (Liquid):

    • Absorb with vermiculite or chem-pads.[1]

    • Do not use simple paper towels if the solvent is flammable, unless immediately transferred to a fume hood.[1]

    • Dispose of absorbent material as Halogenated Solid Waste .[1]

  • Exposure:

    • Eye Contact: Rinse immediately with water for 15 minutes.[1][3]

    • Skin Contact: Wash with soap and water.[1][3] The Boc group is lipophilic; ensure thorough washing to remove potential residue.[1]

References

  • U.S. Environmental Protection Agency (EPA). Incineration Standards for Hazardous Waste.[1] 40 CFR Part 264, Subpart O. Available at: [Link][1]

  • U.S. Environmental Protection Agency (EPA). Mixture Rule for Hazardous Waste.[1] 40 CFR 261.3(a)(2)(iv).[1] Available at: [Link]

  • U.S. Environmental Protection Agency (EPA). Land Disposal Restrictions for Halogenated Organic Compounds.[1] 40 CFR Part 268, Appendix III.[1] Available at: [Link]

  • American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories.[1] ACS Center for Lab Safety.[1] Available at: [Link]

Sources

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